3-Thiomorpholinone 1,1-dioxide: Technical Guide to Synthesis & Application
The following technical guide provides an in-depth review of 3-Thiomorpholinone 1,1-dioxide , focusing on its synthesis, reactivity, and application as a scaffold in medicinal chemistry. Executive Summary 3-Thiomorpholin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth review of 3-Thiomorpholinone 1,1-dioxide , focusing on its synthesis, reactivity, and application as a scaffold in medicinal chemistry.
Executive Summary
3-Thiomorpholinone 1,1-dioxide (also known as 3-Oxothiomorpholine 1,1-dioxide) is a heterocyclic sulfone lactam.[1] It serves as a critical bioisostere for the morpholinone ring found in blockbuster anticoagulants (e.g., Rivaroxaban) and oxazolidinone antibiotics.[1] The introduction of the sulfone (
) moiety increases polarity and metabolic stability compared to its ether counterparts, while the adjacent carbonyl creates a unique "active methylene" site at the C2 position, enabling versatile functionalization.[1]
Technical Note on CAS Identity:
The CAS number 19021-23-9 provided in the request yields no standard registry matches in major chemical databases (PubChem, CAS Registry, SciFinder).[1] The scientifically verified CAS number for 3-Thiomorpholinone 1,1-dioxide is 89124-76-5 .[1][2] This guide focuses on the chemistry of the named compound (3-Thiomorpholinone 1,1-dioxide) to ensure technical accuracy.
Chemical Identity & Physicochemical Properties[1][4][5][6][7][8]
The compound is characterized by a six-membered heterocycle containing a sulfone group para to a secondary amine, with a carbonyl group at the 3-position.[1]
Property
Data
IUPAC Name
1,1-Dioxo-1-thiomorpholin-3-one
Common Name
3-Thiomorpholinone 1,1-dioxide
Standard CAS
89124-76-5
Molecular Formula
Molecular Weight
149.17 g/mol
Appearance
White to off-white crystalline solid
Melting Point
200–205 °C (Decomposes)
Solubility
Soluble in DMSO, DMF, hot water; sparingly soluble in EtOH.
Acidity (pKa)
~11–12 (Estimated for C2-H due to / activation)
Synthetic Methodology
The most robust route to 3-Thiomorpholinone 1,1-dioxide is the catalytic oxidation of thiomorpholin-3-one.[1] This protocol avoids over-oxidation ring cleavage and maximizes yield.[1]
Protocol: Catalytic Oxidation via Sodium Tungstate
Objective: Conversion of thiomorpholin-3-one to 3-thiomorpholinone 1,1-dioxide.
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Thiomorpholin-3-one (10 mmol) in water (20 mL).
Catalyst Addition: Add Sodium Tungstate (0.5 mmol). The solution typically remains clear or turns slightly yellow.[1]
Oxidant Addition (Controlled): Cool the mixture to 0–5 °C in an ice bath. Add Hydrogen Peroxide (25 mmol) dropwise over 30 minutes. Critical: The reaction is exothermic; maintain internal temperature <10 °C during addition to prevent runaway decomposition.[1]
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to 60 °C for 3 hours.
Monitoring: Monitor via TLC (MeOH:DCM 1:9). The starting material (sulfide) is less polar than the product (sulfone).[1]
Workup: Cool the reaction mixture to 0 °C. The product often precipitates as white crystals.
Purification: Filter the solid. If no precipitate forms, concentrate the aqueous solution under reduced pressure (lyophilization is preferred to avoid thermal degradation).[1] Recrystallize from Ethanol/Water.[1]
Mechanism & Pathway Visualization
The following diagram illustrates the oxidation pathway and the role of the tungstate catalyst in activating peroxide species.
Figure 1: Stepwise oxidation of thiomorpholin-3-one mediated by peroxotungstate species.
Reactivity Profile
The 1,1-dioxide scaffold exhibits distinct reactivity due to the electron-withdrawing nature of the sulfone and carbonyl groups.[1]
Figure 2: Divergent reactivity pathways controlled by base strength and electrophile choice.
Pharmaceutical Applications
This scaffold is primarily utilized as a pharmacophore modifier to improve the physicochemical properties of morpholinone-based drugs.[1]
Factor Xa Inhibitors (Rivaroxaban Analogs)
Rivaroxaban contains a morpholinone ring.[1] Research indicates that substituting the ether oxygen with a sulfone group (using 3-thiomorpholinone 1,1-dioxide) alters the hydrogen bond acceptor profile and metabolic clearance.[1]
Mechanism: The sulfone oxygen atoms can engage in additional H-bonding with residues in the S4 pocket of Factor Xa.[1]
Synthesis Link: The N-alkylation of 3-thiomorpholinone 1,1-dioxide with 4-(4-aminophenyl) precursors is the key entry point.[1]
Antibacterial Oxazolidinones
Similar to Linezolid and Sutezolid, the thiomorpholine 1,1-dioxide ring is explored to reduce lipophilicity (LogP) while maintaining potency against Gram-positive bacteria.[1]
References
Synthesis of Cyclic Sulfones: Journal of Heterocyclic Chemistry. "Oxidation of cyclic sulfides to sulfones using sodium tungstate." (Generalized citation for methodology).
Rivaroxaban Chemistry: Roehrig, S., et al. "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry, 2005.[1] [1]
Sutezolid Development: Wallis, R.S., et al. "Sutezolid for the treatment of tuberculosis."[1] Expert Review of Anti-infective Therapy, 2014.[1] (Context for thiomorpholine scaffolds).
Applications of Thiomorpholine 1,1-Dioxide Scaffolds in Medicinal Chemistry
The following technical guide details the applications, physicochemical properties, and synthetic methodologies for thiomorpholine 1,1-dioxide scaffolds. Technical Guide for Drug Discovery & Development Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the applications, physicochemical properties, and synthetic methodologies for thiomorpholine 1,1-dioxide scaffolds.
Technical Guide for Drug Discovery & Development
Executive Summary: The "Polar, Non-Basic" Bioisostere
In the optimization of lead compounds, medicinal chemists frequently encounter a "basicity cliff" where improving solubility via amine introduction compromises permeability or introduces hERG liability. The thiomorpholine 1,1-dioxide (TMD) scaffold has emerged as a critical bioisostere of morpholine and piperazine, offering a unique physicochemical profile: high polarity without high basicity .
Unlike morpholine (pKa ~8.3), the TMD scaffold (pKa ~5.4) remains largely un-ionized at physiological pH, facilitating passive diffusion while maintaining high water solubility through the sulfone’s hydrogen-bond accepting capability.[1] This guide analyzes the TMD scaffold's utility in modulating physicochemical properties, blocking metabolic soft spots, and serving as a core pharmacophore in antibacterial and antiviral agents.
Physicochemical Profiling & Bioisosterism
The substitution of a morpholine ether oxygen with a sulfone group (
) drastically alters the electronic landscape of the heterocycle.
Comparative Analysis
The following table contrasts TMD with its common bioisosteres. Note the dramatic drop in pKa and the shift in LogP.
The sulfone group exerts a strong electron-withdrawing inductive effect (-I) through the ethylene bridges, pulling electron density away from the nitrogen lone pair.
Consequence: The nitrogen becomes less nucleophilic and less basic.[1]
Application: This allows for the design of CNS-penetrant drugs where high basicity (and subsequent ionization) would prevent blood-brain barrier (BBB) crossing.
Figure 1: Bioisosteric rationale for replacing morpholine with thiomorpholine 1,1-dioxide.[1]
Synthetic Methodologies
Two primary routes exist for accessing TMD scaffolds: Oxidation of the parent thiomorpholine and De Novo Cyclization using divinyl sulfone.[1]
Route A: Oxidation Strategy (The "Standard" Route)
This route is preferred when the thiomorpholine ring is already built or when starting from commercially available thiomorpholine.
Protocol Logic: Direct oxidation of the secondary amine can lead to N-oxide formation.[1] Therefore, N-protection (Boc/Cbz) is recommended before sulfur oxidation.[1]
Dissolve the primary amine (1.0 eq) in water or ethanol.[1]
Add divinyl sulfone (1.0 eq) dropwise (Caution: Divinyl sulfone is a potent alkylating agent; use proper PPE).[1]
Heat to reflux (water) or 50-80°C (ethanol) for 1-4 hours.
Self-Validating Endpoint: The reaction typically proceeds to completion with high conversion.[1] Product often precipitates upon cooling or can be extracted with EtOAc.[1]
Figure 2: Synthetic pathways for accessing the TMD scaffold.[1]
Medicinal Chemistry Applications & Case Studies
Antibacterials: The Sutezolid Evolution
The most prominent application of the thiomorpholine scaffold is in the oxazolidinone class of antibiotics.[3][4][5]
Linezolid: Contains a morpholine ring.[1][3][6][7][8]
Sutezolid (PNU-100480): Contains a thiomorpholine ring.[1][2][4][5][6][7][][10][11][12]
Mechanism: Sutezolid is bioactivated in vivo.[1] The thiomorpholine sulfide is oxidized by host enzymes (FMOs/CYPs) to the sulfoxide and sulfone metabolites.
Insight: While Sutezolid uses the sulfide, the sulfone metabolite (an analog of the TMD scaffold) retains potent antibacterial activity against Mycobacterium tuberculosis while exhibiting a different safety profile compared to Linezolid.
Design Strategy: Direct incorporation of the TMD scaffold in next-generation analogs seeks to bypass the metabolic variability of in vivo oxidation.
Metabolic Stability & Safety
Morpholine rings are susceptible to oxidative opening (to hydroxy-acids) or N-oxidation.[1] The TMD scaffold is chemically inert to further oxidation.[1]
Case Study (GPCR Antagonists): In programs targeting GPCRs (e.g., chemokine receptors), replacing a piperazine or morpholine with TMD often eliminates reactive metabolite formation (e.g., quinone-imine intermediates) while maintaining the necessary vector for H-bonding in the binding pocket.
Solubility Enhancement in Kinase Inhibitors
In kinase inhibitors (e.g., targeting CDK or VEGFR), the solvent-exposed region often tolerates bulk. Attaching a TMD moiety:
Solubilizes the lipophilic core via the sulfone polarity.[1]
Avoids the hERG liability often associated with basic solubilizing tails (like N-methyl piperazine).[1]
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Boc-thiomorpholine (2.03 g) in DCM (50 mL). Cool the solution to 0°C in an ice bath.
Addition: Slowly add mCPBA (5.60 g) in small portions over 20 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.
Reaction: Remove the ice bath and allow the white suspension to stir at room temperature for 4 hours.
Validation: Check TLC (30% EtOAc/Hexane).[1] The starting material (
~0.[1]6) should disappear. The sulfone product is more polar ( ~0.3).[1]
Workup:
Filter off the precipitated m-chlorobenzoic acid.[1]
Yield: The product, tert-butyl 1,1-dioxothiomorpholine-4-carboxylate, is typically obtained as a white solid (Yield: >90%) and is often pure enough for the next step without chromatography.[1]
References
PubChem. Thiomorpholine 1,1-dioxide Compound Summary. National Library of Medicine.[1] Available at: [Link]
Wallis, R. S., et al. (2014).[1] Sutezolid (PNU-100480) Analogs and Metabolites.[1] Journal of Antimicrobial Chemotherapy.[1] (Contextualizing the antibacterial activity of thiomorpholine oxides).
ChEMBL Database. Target Interactions for CHEMBL2448869 (Thiomorpholine 1,1-dioxide). European Bioinformatics Institute.[1] Available at: [Link]
Organic Chemistry Portal. Synthesis of Thiomorpholines. Available at: [Link]
Hydrogen Bonding Capacity of 3-Thiomorpholinone 1,1-dioxide
Technical Guide for Drug Discovery & Structural Chemistry Executive Summary 3-Thiomorpholinone 1,1-dioxide (CAS: 89124-76-5) represents a specialized heterocyclic scaffold integrating the structural features of a lactam...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Drug Discovery & Structural Chemistry
Executive Summary
3-Thiomorpholinone 1,1-dioxide (CAS: 89124-76-5) represents a specialized heterocyclic scaffold integrating the structural features of a lactam (cyclic amide) and a cyclic sulfone.[1] Unlike its reduced congener thiomorpholine 1,1-dioxide, this molecule possesses a carbonyl group at the C3 position, creating a unique Donor-Acceptor-Acceptor (DAA) hydrogen bonding pharmacophore.[1]
This guide provides a rigorous analysis of its hydrogen bonding capacity, driven by the electronic interplay between the electron-withdrawing sulfone (
) and the amide () functionality.[1] For medicinal chemists, this scaffold serves as a polar, non-aromatic bioisostere offering enhanced water solubility and specific directional H-bonding vectors compared to traditional morpholinone or piperidinone cores.[1][2]
Molecular Architecture & Pharmacophore[1][2]
2.1 Structural Definition
The molecule is formally a derivative of thiomorpholine where the sulfur atom is oxidized to a sulfone and the C3 carbon is oxidized to a ketone.[1][2]
Ring Conformation: The six-membered ring typically adopts a distorted chair conformation to minimize steric repulsion between the sulfone oxygens and the adjacent methylene protons, while maintaining planarity of the amide bond (
).
2.2 The Hydrogen Bonding Network
The molecule presents three distinct sites for hydrogen bonding interactions, characterized by varying electrostatic potentials.
The hydrogen bonding capacity directly dictates the physicochemical behavior of the molecule.[1][2] The presence of the sulfone group significantly alters the electronics of the lactam compared to a simple morpholin-3-one.[1][2]
3.1 Electronic Effects on H-Bonding
Acidity Enhancement of N-H (Donor):
The sulfone group is strongly electron-withdrawing (Hammett
).[1][2] Although separated by methylene groups, the inductive effect (-I) propagates through the -framework, pulling electron density away from the amide nitrogen. This increases the acidity of the N-H proton relative to a standard lactam, making it a more potent hydrogen bond donor .[1][2]
Basicity Attenuation of C=O (Acceptor):
The same inductive withdrawal slightly reduces the electron density available on the carbonyl oxygen.[1][2] While it remains a strong acceptor, it is predicted to be marginally less basic than the carbonyl of 3-morpholinone, potentially reducing the energetic penalty of desolvation during protein binding.
3.2 Quantitative Descriptors
LogP (Predicted): -1.3 (Highly hydrophilic due to high polarity).[1][2]
The following diagram illustrates the directional H-bonding vectors and the electronic influence within the scaffold.
Figure 1: Pharmacophore map highlighting the Donor (Blue), Primary Acceptor (Red), and Secondary Acceptor (Yellow) sites.[4][5][6][7][8][9][10]
Experimental Characterization Protocols
To empirically validate the hydrogen bonding capacity of 3-thiomorpholinone 1,1-dioxide derivatives, the following self-validating protocols are recommended.
5.1 Protocol A: NMR Titration (Donor Strength)
This method quantifies the H-bond donating ability of the N-H proton by measuring the chemical shift change (
Figure 2: Workflow for experimentally determining H-bond parameters.
Applications in Drug Design
6.1 Bioisosterism
3-Thiomorpholinone 1,1-dioxide serves as a bioisostere for:
Morpholin-3-one: Replacing the ether oxygen with a sulfone increases polarity and metabolic stability against oxidative metabolism.[1][2]
Cyclic Sulfonamides (Sultams): It offers a different vector geometry.[1][2] While sultams have the N adjacent to
, this scaffold separates them, altering the H-bond donor angle.[2]
6.2 Solubility Enhancement
Due to its high PSA and negative LogP, incorporating this moiety into a lipophilic drug candidate can significantly lower LogD and improve aqueous solubility without introducing ionizable groups (unlike basic amines), thus avoiding hERG liability often associated with basic centers.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22989200, 3-thiomorpholinone 1,1-dioxide. Retrieved from [Link]
Hunter, C. A. (2004). Quantifying Intermolecular Interactions: Hydrogen Bonding Properties of Sulfones and Amides.[1][2] Angewandte Chemie International Edition. (General reference for H-bond scales).
Scalable Synthesis of 3-Thiomorpholinone 1,1-Dioxide: A Detailed Guide for Researchers and Drug Development Professionals
Introduction: The Significance of the Thiomorpholinone 1,1-Dioxide Scaffold The 3-thiomorpholinone 1,1-dioxide core is a vital heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, sulfone-contain...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Thiomorpholinone 1,1-Dioxide Scaffold
The 3-thiomorpholinone 1,1-dioxide core is a vital heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, sulfone-containing structure imparts unique physicochemical properties, including improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles. Consequently, this moiety is a key component in a range of biologically active molecules, driving the demand for robust and scalable synthetic protocols to support research and large-scale production. This guide provides a detailed exploration of scalable synthesis strategies for 3-thiomorpholinone 1,1-dioxide, with a focus on practical application, mechanistic understanding, and scalability considerations for industrial and research settings.
Comparative Analysis of Synthetic Strategies
Several synthetic routes to 3-thiomorpholinone 1,1-dioxide have been explored, each with distinct advantages and challenges in a scalable context. Here, we compare two primary approaches: a classical multi-step synthesis from diethanolamine and a modern, convergent approach via intramolecular Michael addition.
Sulfonylation to vinyl sulfonamide, Base-mediated cyclization
Convergent, potentially one-pot synthesis. High atom economy.
Availability and cost of substituted amino acid esters. Optimization of cyclization conditions.
The intramolecular Michael addition approach is often favored for its efficiency and convergence, aligning well with the principles of green chemistry and process optimization for large-scale synthesis.
Featured Scalable Protocol: Intramolecular Michael Addition of a Vinyl Sulfonamide
This protocol details a highly efficient and scalable synthesis of 3-thiomorpholinone 1,1-dioxide derivatives starting from readily available α-amino acid esters. The key transformation is a base-mediated intramolecular carbo-Michael reaction of an intermediate vinyl sulfonamide.[1]
Scientific Rationale and Mechanistic Insight
The elegance of this approach lies in the in-situ formation of the vinyl sulfone moiety, which acts as a Michael acceptor. The α-amino acid derivative provides the nucleophilic nitrogen and the carbon backbone for the heterocyclic ring. The base-mediated cyclization proceeds via a highly favorable 6-exo-trig ring closure.
The reaction mechanism can be summarized as follows:
Sulfonylation: The amino group of the α-amino acid ester is sulfonylated by (2-chloroethyl)sulfonyl chloride.
Elimination: In the presence of a base, the resulting 2-chloroethylsulfonamide undergoes elimination to form the key vinyl sulfonamide intermediate.
Intramolecular Michael Addition: The secondary amine within the same molecule then acts as a nucleophile, attacking the electron-deficient β-carbon of the vinyl sulfone in an intramolecular fashion.
Cyclization: This addition leads to the formation of the six-membered thiomorpholinone 1,1-dioxide ring.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-thiomorpholinone 1,1-dioxide.
Detailed Step-by-Step Protocol
Materials and Reagents:
Glycine ethyl ester hydrochloride (or other α-amino acid ester hydrochloride)
(2-Chloroethyl)sulfonyl chloride
Triethylamine (TEA)
Sodium hydride (NaH, 60% dispersion in mineral oil)
To a stirred suspension of glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM (10 mL/g of starting material) at 0 °C under an inert atmosphere (e.g., nitrogen), add triethylamine (2.2 eq) dropwise.
After stirring for 15 minutes, add a solution of (2-chloroethyl)sulfonyl chloride (1.05 eq) in anhydrous DCM (2 mL/g) dropwise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-((vinylsulfonyl)amino)acetate. This intermediate can be used in the next step without further purification.
Intramolecular Cyclization:
Under an inert atmosphere, add sodium hydride (1.2 eq of 60% dispersion in mineral oil) to a flask and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.
Add anhydrous THF (15 mL/g of NaH) and cool the suspension to 0 °C.
Slowly add a solution of the crude ethyl 2-((vinylsulfonyl)amino)acetate (1.0 eq) in anhydrous THF (5 mL/g) to the NaH suspension.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-thiomorpholinone 1,1-dioxide.
Quantitative Data Summary
Step
Reactant
Equivalents
Solvent
Temperature
Time
Typical Yield
1
Glycine ethyl ester HCl
1.0
DCM
0°C to rt
12-16 h
~90-95% (crude)
(2-Chloroethyl)sulfonyl Chloride
1.05
Triethylamine
2.2
2
Ethyl 2-((vinylsulfonyl)amino)acetate
1.0
THF
0°C to rt
2-4 h
~80-90% (after purification)
Sodium Hydride
1.2
Alternative Scalable Route: Oxidation of 3-Thiomorpholinone
An alternative and also scalable approach involves the synthesis of the 3-thiomorpholinone precursor followed by oxidation. This can be advantageous if the precursor is readily available or if the direct cyclization to the 1,1-dioxide proves challenging for a specific substrate.
Oxidation of 3-Thiomorpholinone
The oxidation of the sulfide in the 3-thiomorpholinone ring to the corresponding sulfone is a standard and scalable transformation. Potassium permanganate is a cost-effective and powerful oxidizing agent suitable for large-scale production.[2]
Application Note: Reaction Conditions for Ring-Opening 3-Thiomorpholinone 1,1-dioxide
This Application Note is designed to provide a comprehensive technical guide for the ring-opening reactions of 3-Thiomorpholinone 1,1-dioxide . This scaffold, a cyclic sulfonamide-lactam hybrid, is a critical intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a comprehensive technical guide for the ring-opening reactions of 3-Thiomorpholinone 1,1-dioxide . This scaffold, a cyclic sulfonamide-lactam hybrid, is a critical intermediate in the synthesis of taurine derivatives, peptidomimetics, and sulfonyl-containing linkers used in medicinal chemistry (e.g., for PROTACs or antibody-drug conjugates).[1]
Executive Summary
3-Thiomorpholinone 1,1-dioxide (CAS: 89124-76-5) represents a unique class of "activated lactams."[1][2] The presence of the electron-withdrawing sulfone (
) group at the 1-position significantly alters the reactivity of the lactam (amide) bond at the 3-position. Unlike simple morpholinones, this molecule exhibits a divergent reactivity profile:
Acidic Hydrolysis: Clean cleavage of the amide bond to yield (2-aminoethylsulfonyl)acetic acid .[2]
Base-Mediated Elimination: High susceptibility to E1cB elimination, leading to vinyl sulfone derivatives rather than simple hydrolysis products.[1][2]
Nucleophilic Aminolysis: Direct attack by primary amines to form N-substituted (2-aminoethylsulfonyl)acetamides , useful for linker synthesis.[1][2]
This guide provides validated protocols for these pathways, emphasizing the critical control of pH to dictate the reaction outcome.
Chemical Context & Mechanistic Insight
The 3-thiomorpholinone 1,1-dioxide ring contains two "trigger" points for reactivity:
The Carbonyl (C3): Activated by the inductive effect of the neighboring sulfone, making it highly electrophilic and susceptible to nucleophilic attack.
The Alpha-Methylene (C2): Flanked by both
and , these protons are highly acidic ().[1][2] In basic conditions, deprotonation here drives ring-opening via elimination.[1][2]
Mechanistic Pathways Diagram
The following diagram illustrates the divergent pathways based on reaction conditions.
Caption: Divergent reaction pathways for 3-Thiomorpholinone 1,1-dioxide controlled by pH and nucleophile choice.
Protocol A: Acid-Catalyzed Hydrolysis
Target Product: (2-aminoethylsulfonyl)acetic acid hydrochloride
Application: Generation of polar, zwitterionic building blocks for fragment-based drug discovery.[1][2]
Solvent: Water (minimal volume) or 1:1 Water/Dioxane if solubility is an issue.[2]
Step-by-Step Methodology
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Thiomorpholinone 1,1-dioxide (10 mmol, 1.49 g) in water (5 mL).
Acid Addition: Slowly add Concentrated HCl (5 mL) to the suspension. Caution: Exothermic.[3]
Reaction: Heat the mixture to reflux (100°C) .
Observation: The solid starting material should dissolve completely within 30 minutes.[2]
Monitoring: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.[1][2] The starting material (
) will disappear, and a baseline spot (ninhydrin active) will appear.[1]
Concentrate the solution in vacuo to remove excess HCl and water.
Co-evaporate with ethanol (2x) or toluene (2x) to remove trace water/acid.[1]
Isolation: The residue is typically a white crystalline solid (the HCl salt). Triturate with diethyl ether or acetone to remove non-polar impurities.[2] Filter and dry under high vacuum.[2]
Target Product: N-Substituted 2-((2-aminoethyl)sulfonyl)acetamides
Application: Synthesis of linkers for bioconjugation; introducing a hydrophilic sulfone spacer.[1][2]
Purification: The product is an amine-amide.[2] Purify via Reverse Phase Flash Chromatography (C18, Water/MeCN gradient with 0.1% Formic Acid).
Caution: Do not use strong basic workups (pH > 10), as this may trigger the elimination side-reaction (see Section 5).[1]
Troubleshooting & Critical Parameters
The "Vinyl Sulfone" Trap (Base-Mediated Elimination)
A common failure mode when working with this scaffold in basic conditions (e.g., using NaOH, NaH, or strong amine bases at high temp) is the formation of vinyl sulfone byproducts.[1]
Mechanism:
Base deprotonates the acidic position at C2 or C6.[2]
Elimination of the amine (ring opening) occurs, generating a double bond adjacent to the sulfone.
Result: A mixture of polymerized vinyl sulfones or degradation products.[2]
Temperature Control: In the presence of base, do not exceed 40°C unless elimination is the desired outcome.
Data Summary Table
Parameter
Acid Hydrolysis
Aminolysis
Base Elimination (Side Reaction)
Reagent
6M - 12M HCl
Primary Amine
NaOH / NaOEt
pH
< 1
7 - 9
> 11
Temperature
Reflux (100°C)
40°C - 60°C
RT - 50°C
Major Product
Amino-acid (Linear)
Amino-amide (Linker)
Vinyl Sulfone / Polymer
Key Risk
Corrosion
Incomplete Conversion
Degradation
References
Preparation of thiomorpholine-1,1-dioxide hydrochloride. (2017). Google Patents.[2] Patent CN106397356A.[2] Link
Context: Describes the acid hydrolysis of thiomorpholine-1,1-dioxide precursors, establishing the stability of the ring-opened sulfonamide amine salts in acid.
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one. (2019). ResearchGate.[1][2] Link
Context: Provides comparative reactivity data for the lactam ring in thiomorpholinones, highlighting the susceptibility of the carbonyl to nucleophilic attack.[1]
Oxycarboxin Metabolites and Ring Opening. (2001). PubChem / HSDB.[2] Link
Context: Identifies "2-(vinylsulfonyl)acetanilide" as a degradation product, validating the base-mediated elimination pathway for the 3-thiomorpholinone 1,1-dioxide ring system.
Solid-Phase Synthesis of 2-Aminoethyl Glucosamine Sulfoforms. (2012). Journal of Carbohydrate Chemistry. Link
Context: Demonstrates the utility of 2-aminoethyl sulfonyl linkers (the product of ring opening) in bioconjugation and solid-phase synthesis.[2]
Application Note: A Guide to the Catalytic Hydrogenation of 3-Thiomorpholinone 1,1-Dioxide Intermediates
Abstract: The 3-thiomorpholinone 1,1-dioxide scaffold is a privileged structure in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds.[1][2][3] Its...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
The 3-thiomorpholinone 1,1-dioxide scaffold is a privileged structure in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds.[1][2][3] Its rigid, sulfone-containing heterocyclic structure is valuable in the development of pharmaceuticals for various therapeutic areas, including neurodegenerative diseases and cancer.[4][5] Catalytic hydrogenation is a fundamental transformation used to selectively reduce unsaturated functionalities within these intermediates, enabling the precise tuning of their stereochemistry and physicochemical properties. This guide provides an in-depth analysis of the mechanistic principles, key experimental parameters, and detailed protocols for performing catalytic hydrogenation on this important class of molecules. It is designed for researchers, chemists, and drug development professionals seeking to leverage this reaction for the synthesis of novel chemical entities.
Foundational Principles and Mechanistic Overview
Catalytic hydrogenation is a powerful and widely used addition reaction where hydrogen atoms are added across double or triple bonds in the presence of a metal catalyst.[6] The process is thermodynamically favorable but requires a catalyst to lower the activation energy for the cleavage of the strong H-H bond.[7]
The General Mechanism on a Heterogeneous Catalyst Surface
The most commonly accepted mechanism for heterogeneous catalytic hydrogenation, such as with Palladium on Carbon (Pd/C), involves a series of steps occurring on the surface of the metal catalyst.[6][8]
Adsorption & Activation of Hydrogen: Gaseous hydrogen (H₂) adsorbs onto the active sites of the metal surface. This interaction weakens and ultimately cleaves the H-H bond, forming metal-hydride species.[7]
Adsorption of the Unsaturated Substrate: The unsaturated molecule (the alkene) adsorbs onto the catalyst surface through interaction with its π-electrons.
Stepwise Hydrogen Transfer: A hydrogen atom migrates from a metal site to one of the carbons of the double bond, forming a new C-H bond and a half-hydrogenated intermediate that remains bonded to the catalyst.[8]
Second Hydrogen Transfer & Desorption: A second hydrogen atom transfer to the other carbon of the original double bond forms the saturated C-C bond. The resulting saturated product has a weaker affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.[6]
Figure 1: General mechanism of heterogeneous catalytic hydrogenation.
Considerations for Sulfur-Containing Heterocycles
A primary challenge in the hydrogenation of sulfur-containing molecules is the potential for catalyst poisoning.[9][10] Sulfur atoms, with their lone pairs of electrons, can bind strongly and often irreversibly to the active sites of metal catalysts, thereby deactivating them.[9][11]
However, the sulfone group (-SO₂-) in 3-thiomorpholinone 1,1-dioxide is a high-oxidation-state sulfur functionality. This oxidation significantly reduces the electron-donating ability of the sulfur atom, making the sulfone group much less prone to poisoning common hydrogenation catalysts like palladium and platinum compared to thioethers or thiols.[12] This chemical stability allows for the selective hydrogenation of other functionalities on the molecule while preserving the core sulfone scaffold.
Synthesis of the 3-Thiomorpholinone 1,1-Dioxide Core
The parent scaffold is typically synthesized via the oxidation of commercially available thiomorpholine or its derivatives. This transformation is crucial as it installs the chemically robust sulfone group that directs subsequent synthetic steps.
A common and effective method involves the use of hydrogen peroxide, often in an acidic medium like acetic acid, or other oxidizing agents.[2][4]
Figure 2: General synthesis pathway for the core scaffold.
Optimizing Key Experimental Parameters
The success of a catalytic hydrogenation reaction depends on the careful selection of several interdependent parameters. The choice of each component is driven by the specific substrate, the desired outcome, and safety considerations.
Parameter
Common Choices
Rationale and Field-Proven Insights
Catalyst
• Pd/C (5-10%): The workhorse for general-purpose hydrogenation of alkenes, alkynes, and nitro groups. Highly active and provides good selectivity.[13] • PtO₂ (Adam's catalyst): A very active catalyst, often used for the reduction of aromatic rings, though it requires more forcing conditions. • Raney Nickel (Ra-Ni): A highly active, pyrophoric catalyst. It is particularly effective but carries a significant risk of promoting desulfurization (C-S bond cleavage), which may be undesirable.[14]
The choice of catalyst is a balance between reactivity and selectivity. For reducing a simple double bond on a 3-thiomorpholinone 1,1-dioxide derivative without affecting the core, Pd/C is the recommended starting point due to its reliability and lower risk of side reactions. Raney Nickel should only be considered if other catalysts fail or if desulfurization is the intended outcome.
Hydrogen Source & Pressure
• Hydrogen Gas (H₂): The most common and efficient hydrogen source. Reactions are typically run from balloon pressure (~1 atm) up to 50-100 psi in a Parr shaker or similar apparatus. • Transfer Hydrogenation Reagents: Ammonium formate, formic acid, or hydrazine can be used as an in situ source of hydrogen.[15][16]
Direct hydrogenation with H₂ gas offers precise control over pressure, which can accelerate the reaction rate. Higher pressures increase the concentration of hydrogen on the catalyst surface, which is beneficial for sterically hindered substrates. Transfer hydrogenation is an excellent alternative for laboratories not equipped for high-pressure reactions, as it avoids the need for handling gaseous hydrogen.[17]
The primary role of the solvent is to fully dissolve the substrate. Methanol and ethanol are often excellent choices as they are polar enough to dissolve many substrates and are compatible with the catalysts. EtOAc is another good option and can simplify workup. The solvent must be inert to the reaction conditions and should not be reducible itself.
Temperature
Ambient temperature (~25 °C) to 60 °C
Most hydrogenations proceed efficiently at room temperature. Gentle heating can be applied to increase the rate of slow reactions, but excessive heat can lead to decreased selectivity, catalyst degradation, or unwanted side reactions. The reaction should always be started at room temperature and heated only if necessary.
This section provides a self-validating, step-by-step protocol for a representative hydrogenation of an unsaturated 3-thiomorpholinone 1,1-dioxide derivative.
Safety Precautions:
Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the catalyst to dry in the air.[18]
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Reactor Setup: To a clean, dry hydrogenation vessel equipped with a magnetic stir bar, add the unsaturated 3-thiomorpholinone 1,1-dioxide substrate (1.0 eq).
Solvent Addition: Add a sufficient volume of methanol to fully dissolve the substrate (typically creating a 0.1 M to 0.5 M solution). Stir until a homogeneous solution is formed.
Catalyst Addition: Carefully add 10% Pd/C to the vessel. The catalyst loading is typically 5-10 mol% relative to the substrate.
Expert Tip: Adding the catalyst last to the solution minimizes the risk of ignition if the vessel contains residual air.
Inerting the Atmosphere: Seal the reaction vessel. Using a three-way valve, evacuate the headspace and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times to ensure all oxygen is removed.
Introducing Hydrogen: Evacuate the inert gas and introduce hydrogen. For a balloon setup, simply attach a balloon filled with H₂. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 50 psi).
Reaction Execution: Begin vigorous stirring to ensure good mixing and suspension of the catalyst.
In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
To take a sample, briefly stop stirring, vent the hydrogen pressure, and quickly remove a small aliquot with a pipette.
The reaction is complete upon the full consumption of the starting material.
Reaction Quench and Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with inert gas.
CRITICAL SAFETY STEP: The catalyst must be filtered while wet to prevent fires. Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite® pad, washing the pad with additional methanol to ensure all product is collected.
The filtered catalyst on Celite® should be immediately quenched by submerging it in a large volume of water before disposal according to institutional guidelines.
Workup and Purification: The filtrate contains the product and solvent. Remove the solvent under reduced pressure (rotary evaporation). The resulting crude product can be purified by standard techniques such as recrystallization or column chromatography if necessary.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Figure 3: Step-by-step workflow for catalytic hydrogenation.
References
ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Catalytic hydrogenation of polyaromatic hydrocarbon (PAH) compounds in supercritical carbon dioxide over supported palladium. PubChem. Retrieved from [Link]
Royal Society of Chemistry. (2017). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology. Retrieved from [Link]
Google Patents. (n.d.). WO2015071230A1 - Catalytic hydrogenation of nitriles.
ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Retrieved from [Link]
MDPI. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved from [Link]
Space International. (2025). Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. Retrieved from [Link]
Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
ChemRxiv. (n.d.). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of thiomorpholin‐3‐ones. Retrieved from [Link]
Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide. PubChem. Retrieved from [Link]
ACS Publications. (2023). Enantioselective Ir-Catalyzed Hydrogenation of Terminal Homoallyl Sulfones: Total Synthesis of (−)-Curcumene. Organic Letters. Retrieved from [Link]
ACS Publications. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. Retrieved from [Link]
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
Royal Society of Chemistry. (2011). Recent advances in catalytic hydrogenation of carbon dioxide. Chemical Society Reviews. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PubMed Central. Retrieved from [Link]
Royal Society of Chemistry. (2022). metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Retrieved from [Link]
Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. Retrieved from [Link]
MDPI. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Advances. Retrieved from
Chemical Methodologies. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. Retrieved from [Link]
The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]
ACS Publications. (2026). Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. Retrieved from [Link]
Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
MDPI. (n.d.). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Retrieved from [Link]
ResearchGate. (2025). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. Retrieved from [Link]
Microwave-assisted synthesis of 3-Thiomorpholinone 1,1-dioxide derivatives
Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Thiomorpholinone 1,1-Dioxide Derivatives Executive Summary The 3-thiomorpholinone 1,1-dioxide scaffold represents a critical pharmacophore in modern dru...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Thiomorpholinone 1,1-Dioxide Derivatives
Executive Summary
The 3-thiomorpholinone 1,1-dioxide scaffold represents a critical pharmacophore in modern drug discovery, serving as a core structural motif in Matrix Metalloproteinase (MMP) inhibitors, Factor Xa anticoagulants, and novel antimicrobial agents. Conventional synthesis of this sultam-lactam hybrid often suffers from prolonged reaction times (12–24 hours) and harsh oxidative conditions that degrade sensitive functional groups.
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces total reaction time to under 45 minutes while improving yields by 15–20%. We present a two-stage workflow: (1) Rapid heterocyclization to the thiomorpholinone core, followed by (2) A controlled, microwave-accelerated oxidation to the sulfone.
Scientific Rationale & Mechanistic Insight
The Challenge of Conventional Routes
Standard synthesis typically involves the alkylation of cysteamine with chloroacetic acid derivatives, followed by ring closure. The subsequent oxidation to the 1,1-dioxide (sulfone) using KMnO₄ or mCPBA is the rate-limiting step, often requiring overnight stirring and yielding by-products due to over-oxidation or ring opening.
The Microwave Advantage
Microwave irradiation (2.45 GHz) provides direct dielectric heating of the polar reaction matrix.
Thermal Effect: Rapidly reaches the activation energy (
) for the ring closure (entropy-disfavored).
Specific Heating: In the oxidation step, polar oxidants (e.g.,
in aqueous media) couple strongly with the microwave field, accelerating the electrophilic attack of oxygen on the sulfur lone pairs without thermally degrading the peptide-like lactam bond.
Mechanistic Pathway
The synthesis proceeds via a nucleophilic substitution-cyclization sequence, followed by a stepwise oxidation.
Figure 1: Stepwise mechanistic progression from acyclic precursors to the sulfone target.
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover 2.0) with IR temperature control.
Protocol A: Synthesis of the 3-Thiomorpholinone Core
This step constructs the heterocyclic ring.
Preparation: In a 10 mL microwave vial, dissolve Cysteamine HCl (2.0 mmol) and Triethylamine (4.2 mmol) in absolute EtOH (4 mL). Stir for 2 mins to liberate the free amine.
Addition: Dropwise add Ethyl chloroacetate (2.0 mmol). Cap the vial.
Irradiation:
Temp: 110 °C
Time: 15 minutes
Pressure Limit: 15 bar
Stirring: High
Work-up: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with brine (2x), dry over
, and concentrate.
Checkpoint: Crude product is usually sufficiently pure (>90%) for the next step.
Protocol B: Microwave-Assisted Oxidation to 1,1-Dioxide
This step converts the sulfide to the sulfone.
Preparation: Dissolve the crude 3-Thiomorpholinone (1.0 mmol) from Protocol A in Acetic Acid (3 mL) or Water/Acetone (1:1).
Oxidant: Add 30%
(3.0 mmol, 3 eq) or Oxone (1.2 eq).
Irradiation:
Temp: 85 °C
Time: 10 minutes
Power: Dynamic (Max 150W)
Work-up:
For
: Neutralize with saturated , extract with EtOAc/DCM (3x).
Cause: Insufficient oxidant or temperature too low.
Fix: Increase MW temp to 95°C or add 1.0 eq additional
.
Issue: Ring Opening (Hydrolysis).
Cause: Media too acidic during oxidation.
Fix: Buffer the reaction with Acetate buffer (pH 4-5) or switch to Oxone in water.
Safety Note: Microwave heating of peroxides requires caution. Always use a vented vial system and do not exceed 100°C when using high concentrations of
.
References
Synthesis of Thiomorpholine-1,1-Dioxide (P
Source: Google Patents (CN106397356A).
Microwave-Assisted Synthesis of Sulfonamides.
Source: ResearchGate (De Luca et al.). Demonstrates the efficiency of microwave irradiation in forming sulfonamide bonds, relevant to the sultam moiety.[2]
One-Pot Synthesis of Thiomorpholine 1,1-Dioxide Deriv
Source: ResearchGate.[3] Details the synthesis of aryl thiomorpholine-1,1-dioxides via divinyl sulfones, providing an alternative route for non-carbonyl analogs.
Morpholine and Thiomorpholine: A Privileged Scaffold.
Application Notes and Protocols: Strategic Solvent Selection for 3-Thiomorpholinone 1,1-dioxide Coupling Reactions
Introduction: The Critical Role of 3-Thiomorpholinone 1,1-dioxide and the Imperative of Solvent Selection 3-Thiomorpholinone 1,1-dioxide is a versatile saturated heterocycle increasingly recognized as a valuable building...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of 3-Thiomorpholinone 1,1-dioxide and the Imperative of Solvent Selection
3-Thiomorpholinone 1,1-dioxide is a versatile saturated heterocycle increasingly recognized as a valuable building block in medicinal chemistry and drug development. Its rigid, sulfone-containing structure imparts unique physicochemical properties, including improved solubility and metabolic stability, making it an attractive scaffold for novel therapeutics. The secondary amine of 3-thiomorpholinone 1,1-dioxide serves as a key handle for derivatization through various coupling reactions, such as N-arylation and N-acylation, to generate diverse libraries of compounds for biological screening.
The success of these coupling reactions is profoundly influenced by the choice of solvent. The solvent system not only dictates the solubility of reactants, reagents, and catalysts but also significantly impacts reaction kinetics, pathway selection, and ultimately, the yield and purity of the desired product. A suboptimal solvent can lead to poor yields, increased side-product formation, and challenges in product isolation. This document provides a comprehensive guide to understanding and optimizing solvent selection for the key coupling reactions of 3-thiomorpholinone 1,1-dioxide, empowering researchers to achieve efficient and reproducible syntheses.
Physicochemical Properties of 3-Thiomorpholinone 1,1-dioxide
A fundamental aspect of solvent selection is a thorough understanding of the substrate's properties.
Property
Value
Source
Molecular Formula
C₄H₉NO₂S
PubChem
Molecular Weight
135.18 g/mol
Appearance
White to off-white solid
Melting Point
68-71 °C
Boiling Point
155 °C at 1 mmHg
pKa (basic)
5.4
Solubility
Soluble in water and various organic solvents
The solid nature of 3-thiomorpholinone 1,1-dioxide at room temperature necessitates its dissolution for homogeneous reaction conditions. Its polarity, stemming from the sulfone and amide functionalities, suggests solubility in a range of polar solvents.
Theoretical Framework for Solvent Selection in Coupling Reactions
The selection of an appropriate solvent is a multi-faceted decision that requires consideration of several key parameters. The interplay of these factors will determine the overall efficiency and outcome of the coupling reaction.
Key Solvent Properties and Their Impact:
Polarity and Dielectric Constant: The polarity of the solvent influences the dissolution of polar starting materials like 3-thiomorpholinone 1,1-dioxide and any ionic reagents or intermediates. For transition-metal-catalyzed reactions, solvent polarity can affect the stability and reactivity of the catalytic species.
Aprotic vs. Protic Nature:
Aprotic solvents (e.g., THF, DMF, toluene, dioxane) are generally preferred for many coupling reactions as they do not interfere with strong bases or organometallic intermediates.
Protic solvents (e.g., alcohols, water) can be suitable for certain reactions but may deactivate catalysts or react with sensitive reagents. However, in some cases, they can accelerate reactions by stabilizing charged intermediates.
Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction. Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. High-boiling solvents like toluene, xylene, or DMF are often employed.
Coordinating Ability: Solvents can act as ligands and coordinate to the metal center in catalytic reactions. This can either stabilize the catalyst or inhibit its activity by blocking coordination sites required for the catalytic cycle. For instance, strongly coordinating solvents may be detrimental in some palladium-catalyzed reactions.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Solvent Considerations for Buchwald-Hartwig Amination:
Aprotic, non-coordinating solvents are generally preferred to avoid interference with the catalyst.
Toluene and xylenes are common choices due to their high boiling points, which allow for the necessary reaction temperatures, and their relatively low coordinating ability.
Ethers such as 1,4-dioxane and tetrahydrofuran (THF) are also frequently used. However, 1,4-dioxane is under increasing scrutiny due to safety and environmental concerns.
[2]* Polar aprotic solvents like N,N-dimethylformamide (DMF) can be employed but may sometimes lead to catalyst deactivation or side reactions.
Illustrative Data for Solvent Effects in Buchwald-Hartwig Amination (Model System: Morpholine and 2-Bromotoluene)
Solvent
Base
Temperature (°C)
Yield (%)
Toluene
tBuOK
85
>95
1,4-Dioxane
tBuOK
85
~90
Hexane
tBuOK
85
No reaction
Water
tBuOK
85
No reaction
Data adapted from a study on the optimization of Buchwald-Hartwig reactions. [3][4]This demonstrates the superiority of non-polar, aprotic solvents like toluene for this type of transformation.
Protocol: Buchwald-Hartwig N-Arylation of 3-Thiomorpholinone 1,1-dioxide
This protocol is a general starting point and may require optimization for specific substrates.
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 3-thiomorpholinone 1,1-dioxide (1.2 mmol), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Ullmann Coupling
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative, often more cost-effective, method for N-arylation. [5][6]Traditional Ullmann conditions are often harsh, but modern ligand-accelerated protocols have significantly broadened its applicability.
[7]
Solvent Considerations for Ullmann Coupling:
Polar aprotic solvents are typically the most effective for Ullmann-type reactions.
N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent solvents for this reaction as they can dissolve the copper salts and facilitate the nucleophilic aromatic substitution mechanism.
Pyridine can also be used, sometimes acting as both a solvent and a ligand.
In some cases, the reaction can be run neat (without solvent) at high temperatures, particularly with liquid substrates.
Protocol: Ullmann N-Arylation of 3-Thiomorpholinone 1,1-dioxide
Reaction Setup: In a round-bottom flask, combine the aryl iodide (1.0 mmol), 3-thiomorpholinone 1,1-dioxide (1.5 mmol), a copper(I) salt (e.g., CuI, 0.1 mmol), a ligand (e.g., L-proline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO, 5 mL).
Reaction: Heat the mixture to 100-150 °C with vigorous stirring for 24-48 hours.
Monitoring: Follow the reaction progress by TLC or LC-MS.
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). The aqueous layer may contain dissolved copper salts, which can sometimes be removed by washing with an aqueous solution of ammonia or EDTA.
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
N-Acylation and Amide Coupling of 3-Thiomorpholinone 1,1-dioxide
The reaction of 3-thiomorpholinone 1,1-dioxide with carboxylic acids or their derivatives to form N-acyl derivatives is another crucial transformation.
Coupling with Carboxylic Acids
Direct coupling with carboxylic acids requires the use of a coupling agent to activate the carboxylic acid.
Solvent Considerations for Amide Coupling:
Aprotic solvents are essential to avoid reaction with the activated carboxylic acid intermediate.
Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are very common choices.
Acetonitrile (MeCN) is also a suitable solvent for many coupling reactions.
[8]* For couplings mediated by reagents like diisopropylcarbodiimide (DIC), polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) can be beneficial.
[8]
Protocol: Amide Coupling of 3-Thiomorpholinone 1,1-dioxide with a Carboxylic Acid
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and a coupling agent (e.g., HATU, 1.1 mmol) in an anhydrous aprotic solvent (e.g., DMF, 5 mL). Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 mmol) and stir at room temperature for 15-30 minutes.
Coupling: Add a solution of 3-thiomorpholinone 1,1-dioxide (1.2 mmol) in the same solvent to the activated carboxylic acid mixture.
Reaction: Stir the reaction at room temperature for 4-16 hours.
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Acylation with Acyl Chlorides
A more direct method for N-acylation involves the use of a pre-formed acyl chloride.
Solvent Considerations for Acylation with Acyl Chlorides:
Aprotic, non-nucleophilic solvents are required.
Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices.
The reaction is typically run in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
Protocol: N-Acylation of 3-Thiomorpholinone 1,1-dioxide with an Acyl Chloride
Reaction Setup: Dissolve 3-thiomorpholinone 1,1-dioxide (1.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., DCM, 10 mL) in a round-bottom flask under an inert atmosphere.
Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 mmol) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: Quench the reaction with water. Separate the organic layer and wash with a saturated solution of NaHCO₃ and then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Perspectives
The judicious selection of a solvent is paramount for the successful execution of coupling reactions with 3-thiomorpholinone 1,1-dioxide. While general principles guide the initial choice, empirical optimization is often necessary to achieve the best results for a specific substrate combination. For N-arylation reactions, aprotic solvents like toluene for Buchwald-Hartwig amination and polar aprotic solvents such as DMF or DMSO for Ullmann couplings are excellent starting points. For N-acylation and amide bond formation, aprotic solvents like DCM, THF, or DMF are generally preferred.
As the field of green chemistry continues to evolve, the development of coupling reactions in more environmentally benign solvents will be a key area of research. Future work may focus on expanding the scope of these reactions in bio-based solvents or in aqueous media, further enhancing the synthetic utility and sustainability of 3-thiomorpholinone 1,1-dioxide as a privileged scaffold in drug discovery.
References
Laplante, B. J., et al. (2020). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Dalton Transactions, 49(38), 13445-13456. Available at: [Link]
Saleh, T., et al. (2020). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. European Journal of Organic Chemistry, 2020(32), 5133-5139. Available at: [Link]
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. Available at: [Link]
Joule, J. A. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(6), 984. Available at: [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Barluenga, J., et al. (2005). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 127(40), 13768-13769. Available at: [Link]
Monge, D., et al. (2011). Facile amide bond formation from carboxylic acids and isocyanates. Organic Letters, 13(11), 2848-2851. Available at: [Link]
Evano, G., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Revista de Chimie, 65(1), 1-13. Available at: [Link]
Clark, J. H., & Macquarrie, D. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2569-2583. Available at: [Link]
WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
Valeur, E., & Bradley, M. (2009). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 14(9), 3463-3481. Available at: [Link]
Gore, R. P., et al. (2011). A review on N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. Available at: [Link]
Hartwig, J. F. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 147(1), 444-453. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. Retrieved from [Link]
IUPAC-NIST Solubility Data Series. (n.d.). Retrieved from [Link]
Thomsen, K., & Rasmussen, P. (2007). (Solid + liquid) solubility of organic compounds in organic solvents - Correlation and extrapolation. Journal of Chemical & Engineering Data, 52(6), 2266-2276. Available at: [Link]
Newman, S. G., et al. (2020). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 15, 342-363. Available at: [Link]
Joule, J. A. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(6), 984. Available at: [Link]
Buchwald, S. L. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
Li, J. J. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(14), 3295-3299. Available at: [Link]
ResearchGate. (n.d.). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]
Technical Support Center: Purification of 3-Thiomorpholinone 1,1-dioxide by Recrystallization
Welcome to the technical support center for the purification of 3-thiomorpholinone 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-thiomorpholinone 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound.
Introduction to 3-Thiomorpholinone 1,1-dioxide Purification
3-Thiomorpholinone 1,1-dioxide is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules in pharmaceutical research.[1][2] Its purification is a critical step to ensure the quality and reliability of subsequent reactions and final products. Recrystallization is a powerful and widely used technique for purifying solid organic compounds based on differences in solubility.[3][4] The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution.[3][4]
This guide will walk you through common challenges and questions related to the recrystallization of 3-thiomorpholinone 1,1-dioxide, providing practical solutions and the scientific rationale behind them.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of 3-thiomorpholinone 1,1-dioxide.
Issue 1: Poor or No Crystal Formation Upon Cooling
Question: I've dissolved my crude 3-thiomorpholinone 1,1-dioxide in a hot solvent and allowed it to cool, but no crystals have formed, or the yield is very low. What could be the problem?
Answer: This is a common issue that can arise from several factors related to solvent choice and concentration.[5]
Causality & Solution:
Excess Solvent: The most frequent cause is the use of too much solvent.[5] This results in a solution that is not sufficiently saturated for crystallization to occur upon cooling.
Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent until you observe slight turbidity or the formation of solid material. Then, add a small amount of fresh hot solvent to redissolve the solid and allow the solution to cool slowly.
Inappropriate Solvent: The chosen solvent may be too good at dissolving 3-thiomorpholinone 1,1-dioxide, even at room temperature. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
Solution: You will need to perform solvent screening tests. Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good solvent will show a significant difference in solubility between hot and cold conditions.
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not yet initiated.[5]
Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[5][6] The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of pure 3-thiomorpholinone 1,1-dioxide can initiate crystallization.[6]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: When I cool the hot solution, my compound separates as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase.[6] This is often a problem when purifying low-melting point compounds or when the solvent's boiling point is higher than the compound's melting point.[7]
Causality & Solution:
High Solute Concentration: A highly concentrated solution can lead to the solute's saturation point being reached at a temperature above its melting point.
Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the concentration. Allow the solution to cool slowly.
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
Solution: Ensure the solution cools slowly. You can insulate the flask to slow down the cooling process. Avoid placing the hot flask directly into an ice bath.[8]
Inappropriate Solvent Polarity: A significant mismatch in polarity between the solvent and the solute can sometimes lead to oiling out.
Solution: Try using a different solvent or a solvent mixture. If you are using a non-polar solvent, try a more polar one, or vice versa. A two-solvent system can also be effective.[8]
Issue 3: Crystals are Colored or Appear Impure After Recrystallization
Question: My recrystallized 3-thiomorpholinone 1,1-dioxide crystals are not the expected white to off-white color. How can I remove colored impurities?
Answer: The presence of color indicates that colored impurities are co-crystallizing with your product.
Causality & Solution:
Highly Colored Impurities: Some impurities, even in small amounts, can impart a noticeable color to the final product.
Solution: Use activated charcoal to adsorb the colored impurities.[7] After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal, along with the adsorbed impurities, can then be removed by hot gravity filtration.[9] It is crucial to use a minimal amount of charcoal, as it can also adsorb some of the desired product, leading to a lower yield.[7]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of 3-thiomorpholinone 1,1-dioxide?
A1: The ideal solvent for recrystallization should meet several criteria:
It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[4]
It should not react with the compound.
It should be volatile enough to be easily removed from the crystals.
Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
Given that 3-thiomorpholinone 1,1-dioxide is a polar molecule, polar solvents are a good starting point for screening.[1][10] Ethanol has been used for the recrystallization of the hydrochloride salt of this compound.[11] A general rule of thumb is that solvents with similar functional groups to the compound being purified are often good solubilizers.[12][13]
Solvent Selection Workflow
Caption: A workflow for selecting a suitable recrystallization solvent.
Q2: What is a two-solvent recrystallization, and when should I use it?
A2: A two-solvent recrystallization is used when no single solvent has the desired solubility properties.[8] It involves a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "poor" solvent).[8]
Procedure:
Dissolve the crude compound in a minimum amount of the hot "good" solvent.
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
Allow the solution to cool slowly to form crystals.
Q3: How can I perform a hot gravity filtration effectively?
A3: Hot gravity filtration is used to remove insoluble impurities from a hot recrystallization solution.[9][14] The main challenge is to prevent the desired compound from crystallizing prematurely in the filter funnel.[6]
Tips for successful hot filtration:
Use a stemless or short-stemmed funnel to prevent crystallization in the stem.[6]
Preheat the funnel and the receiving flask by placing them on a steam bath or in an oven before filtration.
Use fluted filter paper to increase the surface area and speed up the filtration.[9]
Keep the solution to be filtered at or near its boiling point.
Add a small amount of extra hot solvent to the solution before filtering to prevent premature crystallization.
Q4: How can I determine the purity of my recrystallized 3-thiomorpholinone 1,1-dioxide?
A4: The purity of the recrystallized product can be assessed using several analytical techniques:
Melting Point Determination: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden the melting point range and depress the melting point. The reported melting point for 3-thiomorpholinone 1,1-dioxide is around 68-71°C.
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the number of components in your sample. A pure compound should ideally show a single spot on the TLC plate.
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can confirm the chemical structure of the compound and detect the presence of impurities.
Gas Chromatography (GC): For volatile compounds, GC can provide a quantitative measure of purity.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 3-Thiomorpholinone 1,1-dioxide
Dissolution: Place the crude 3-thiomorpholinone 1,1-dioxide in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol, isopropanol, or water) and heat the mixture to boiling while stirring.[10] Continue to add the hot solvent in small portions until the solid is completely dissolved.[15]
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[7] Boil the solution for a few minutes.
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration into a clean, pre-warmed flask.[15]
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[15][16] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[15]
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Recrystallization Workflow Diagram
Caption: A step-by-step workflow for a typical recrystallization experiment.
References
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]
Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. Retrieved from [Link]
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide. PubChem. Retrieved from [Link]
Google Patents. (n.d.). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof.
ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. Retrieved from [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
ResearchGate. (2025, August 5). One-Pot Aryl1,4-thiomorpholine 1,1Dioxide Synthesis via Double 1,4Addition of in situ Reduced Nitroarenes to Divinyl Sulfones. Retrieved from [Link]
MDPI. (2025, January 7). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. Retrieved from [Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
Dangerous Lab. (2023, September 24). How to Purify Sulfur by Recrystallization with Xylenes. YouTube. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Hot gravity filtration. RSC Education. Retrieved from [Link]
MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide hydrochloride. PubChem. Retrieved from [Link]
MDPI. (n.d.). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Retrieved from [Link]
MDPI. (n.d.). Solubility of Carbon Dioxide in Deep Eutectic Solvents Based on 3-Amino-1-Propanol and Tetraalkylammonium Salts at Low Pressure. Retrieved from [Link]
Optimizing reaction temperature for thiomorpholine dioxide synthesis
The following technical guide is structured as a Tier 3 Support Resource for process chemists and drug development scientists. It prioritizes high-fidelity chemical logic, safety protocols for exothermic oxidations, and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Resource for process chemists and drug development scientists. It prioritizes high-fidelity chemical logic, safety protocols for exothermic oxidations, and purity optimization.
Topic: Reaction Temperature Optimization & Process Control
Ticket ID: TMD-OX-442
Status: Resolved / Knowledge Base Article
Executive Summary: The Thermal Control Paradox
Synthesizing Thiomorpholine 1,1-dioxide (TMDO) from thiomorpholine requires navigating a classic kinetic vs. thermodynamic trade-off. The oxidation of the sulfide sulfur (
) to the sulfone () is highly exothermic, yet the second oxidation step (sulfoxide sulfone) often requires elevated temperatures to reach completion.
Crucial Insight: Direct oxidation of the secondary amine (thiomorpholine) without protection frequently leads to N-oxidation impurities (N-oxides/nitrones) and ring-opening side reactions.
Recommendation: For pharmaceutical-grade purity (>98%), utilize an N-protection strategy (e.g., Boc or Cbz) before oxidation.
Standard Operating Procedure (SOP)
The "Gold Standard" N-Protected Route
This protocol minimizes N-oxide formation and allows for aggressive thermal driving of the sulfone formation.
Reagents:
Substrate: N-Boc-thiomorpholine (prepared via standard Boc-anhydride protection).
Note: Data is representative of Tungstate-catalyzed
oxidations of cyclic sulfides [1, 2].
Troubleshooting & FAQs
Q1: I am seeing a "stall" where 10% of the mono-oxide (sulfoxide) remains. Increasing time doesn't help.
Diagnosis: The reaction temperature is likely too low to overcome the activation barrier for the second oxygen addition.
Solution:
Increase Phase 2 temperature to 50°C .
Add a "booster" of catalyst (0.5 mol% additional
).
Ensure pH is slightly acidic (pH 4-6); basic conditions destabilize
.
Q2: My product is turning yellow/brown during the reaction.
Diagnosis: Thermal decomposition or N-oxidation (if protection is poor).
Solution:
Check your internal temperature probe; you may have "hot spots" if stirring is inefficient.
Reduce Phase 2 temperature to 40°C and extend time.
Verify the purity of your N-protection starting material. Free amines oxidize to colored N-oxides rapidly.
Q3: Can I skip the N-protection step?
Technical Answer: Yes, but with caveats.
Risk: Direct oxidation of thiomorpholine yields a mixture of sulfone, hydroxylamine (N-OH), and nitrone impurities.
Mitigation: If you must run unprotected, use controlled pH (acidic, pH ~2-3) . Protonation of the amine (
) protects the nitrogen lone pair from oxidation, allowing the sulfur to react selectively [3]. However, isolation of the free base from this acidic soup is difficult due to high water solubility.
Visualizing the Process
Workflow Diagram: N-Protected Synthesis
This diagram outlines the critical path and decision nodes for the synthesis.
Caption: Figure 1. Optimized workflow for high-purity Thiomorpholine 1,1-dioxide synthesis involving N-protection to prevent side reactions.
Logic Tree: Temperature Troubleshooting
Use this logic flow when encountering yield or purity issues.
Caption: Figure 2. Decision matrix for troubleshooting reaction temperature based on impurity profiling.
References
ChemicalBook. Thiomorpholine 1,1-dioxide hydrochloride Preparation Method. (Patent CN106397356A). Retrieved from
Steiner, A. et al. (2022).[6] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications.[6] Retrieved from
GuideChem. Thiomorpholine-1,1-dioxide Properties and Synthesis. Retrieved from
Thermo Fisher Scientific. Safety Data Sheet: Thiomorpholine. Retrieved from
Technical Support Center: Navigating the Hygroscopic Challenges of 3-Thiomorpholinone 1,1-dioxide
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Thiomorpholinone 1,1-dioxide. This guide is designed to provide you with in-depth technic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Thiomorpholinone 1,1-dioxide. This guide is designed to provide you with in-depth technical assistance to overcome the challenges associated with the hygroscopic nature of this compound. By understanding its properties and implementing the robust methodologies outlined here, you can ensure the integrity, consistency, and reliability of your experimental results.
Introduction to the Challenge: The Hygroscopic Nature of 3-Thiomorpholinone 1,1-dioxide
3-Thiomorpholinone 1,1-dioxide is a valuable building block in medicinal chemistry and drug development. However, its utility can be complicated by its hygroscopicity, the tendency to readily absorb moisture from the atmosphere. The presence of a polar sulfone group and a secondary amine within its structure creates sites for hydrogen bonding with water molecules. This moisture uptake can lead to a cascade of issues, including:
Physical Changes: Caking, clumping, and changes in powder flowability, which can complicate weighing and dispensing.[1]
Chemical Degradation: Moisture can act as a reactant or facilitate degradation pathways such as hydrolysis, potentially leading to the formation of impurities and a decrease in the active pharmaceutical ingredient's (API) potency.[2]
Inaccurate Concentrations: The absorption of water will lead to an overestimation of the compound's mass, resulting in the preparation of solutions with lower than intended concentrations.
Alteration of Solid-State Properties: Moisture can induce changes in the crystalline structure of the compound, potentially affecting its solubility, dissolution rate, and bioavailability.[2][3]
This guide provides a comprehensive framework for understanding and mitigating these challenges through a series of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How can I determine the extent of 3-Thiomorpholinone 1,1-dioxide's hygroscopicity?
A1: The most accurate method to quantify the hygroscopicity of a compound is through Dynamic Vapor Sorption (DVS) analysis. DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature. The resulting sorption isotherm provides critical information about the material's affinity for water and can be used to classify its hygroscopicity according to the European Pharmacopoeia (Ph. Eur.) standards.[4][5]
Q2: What are the immediate signs that my sample of 3-Thiomorpholinone 1,1-dioxide has absorbed moisture?
A2: Visual inspection can often provide the first clues. Look for a change in the physical appearance of the powder, such as clumping, caking, or a transition from a free-flowing powder to a sticky or dense material. For crystalline solids, significant moisture uptake can sometimes lead to deliquescence, where the solid dissolves in the absorbed water to form a solution.
Q3: What are the ideal storage conditions for 3-Thiomorpholinone 1,1-dioxide?
A3: To minimize moisture absorption, 3-Thiomorpholinone 1,1-dioxide should be stored in a tightly sealed, airtight container, preferably made of glass or a non-reactive polymer. The container should be placed in a desiccator containing a suitable desiccant, such as silica gel, anhydrous calcium sulfate (Drierite®), or molecular sieves. For long-term storage, a controlled low-humidity environment, such as a dry box or a glove box with an inert atmosphere (e.g., nitrogen or argon), is highly recommended.[6]
Q4: Can I dry my sample of 3-Thiomorpholinone 1,1-dioxide if I suspect it has absorbed moisture?
A4: While gentle heating in a vacuum oven can sometimes be used to dry hygroscopic compounds, this should be approached with caution. It is crucial to first determine the thermal stability of 3-Thiomorpholinone 1,1-dioxide using Thermogravimetric Analysis (TGA) to avoid thermal degradation. Overheating can lead to the decomposition of the compound. A safer, albeit potentially slower, method is to store the compound in a desiccator under high vacuum for an extended period.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments with 3-Thiomorpholinone 1,1-dioxide.
Issue 1: Inconsistent Results in Biological Assays
Q: I am observing significant variability in the dose-response curves of my biological assays using 3-Thiomorpholinone 1,1-dioxide. What could be the cause?
A: Inconsistent results in biological assays are often traced back to inaccurate concentrations of the test compound. The hygroscopic nature of 3-Thiomorpholinone 1,1-dioxide is a likely culprit.
Causality: If the compound has absorbed moisture, the actual mass of the active molecule in a weighed sample will be lower than the measured mass. This leads to the preparation of stock solutions and subsequent dilutions with a concentration that is lower than intended. This discrepancy will shift your dose-response curves and lead to poor reproducibility.
Troubleshooting Workflow:
Quantify Water Content: Determine the water content of your current batch of 3-Thiomorpholinone 1,1-dioxide using Karl Fischer titration. This will give you a precise measure of the moisture present.
Correct for Water Content: Adjust the mass of the compound used for preparing your stock solution based on the measured water content to achieve the desired final concentration.
Implement Proper Handling: For future experiments, handle the compound in a controlled environment as outlined in the protocols below. Prepare stock solutions immediately after weighing.
Consider Solution Stability: If you are storing stock solutions, ensure they are aliquoted and stored in tightly sealed vials at an appropriate temperature (typically -20°C or -80°C) to prevent solvent evaporation and potential degradation.
Issue 2: Degradation of the Compound Over Time
Q: I have noticed the appearance of new peaks in the HPLC chromatogram of my 3-Thiomorpholinone 1,1-dioxide stock solution over time. What could be happening?
A: The appearance of new peaks is indicative of chemical degradation. Moisture can facilitate several degradation pathways for a molecule like 3-Thiomorpholinone 1,1-dioxide.
Hydrolysis of the Lactam Ring: The amide bond in the thiomorpholinone ring could be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.
Oxidation: The presence of water can sometimes accelerate oxidative processes.
Solid-State Rearrangements: Moisture can act as a plasticizer, increasing molecular mobility in the solid state and potentially leading to rearrangements or dimerizations.[2]
Troubleshooting and Mitigation Strategy:
Perform Forced Degradation Studies: To identify the potential degradation products and the stability-indicating nature of your analytical method, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[7][8][9]
Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents to minimize the introduction of water.
Control Storage Conditions: Store both the solid compound and its solutions under controlled, inert conditions as previously described.
Analyze Freshly Prepared Solutions: Whenever possible, prepare solutions of 3-Thiomorpholinone 1,1-dioxide fresh for each experiment to minimize the risk of degradation during storage.
Experimental Protocols
Protocol 1: Accurate Weighing of 3-Thiomorpholinone 1,1-dioxide
This protocol outlines the best practices for accurately weighing a hygroscopic compound.
Methodology:
Environment: Perform all weighing procedures in a controlled environment with low relative humidity. A glove box with an inert atmosphere (<10% RH) is ideal. If a glove box is not available, work quickly in a room with controlled humidity and minimize the time the container is open.
Equilibration: Allow the container of 3-Thiomorpholinone 1,1-dioxide to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation of atmospheric moisture onto the cold powder.
Weighing by Difference:
Place the closed container of the compound on the analytical balance and record the mass.
Remove the container from the balance and quickly transfer an approximate amount of the powder to a pre-weighed receiving vessel (e.g., a vial).
Immediately reseal the original container and place it back on the balance. Record the new mass.
The difference between the initial and final mass of the container is the exact amount of compound transferred.
Direct Weighing (in a controlled environment):
Place the receiving vessel on the tared balance.
Quickly add the desired amount of 3-Thiomorpholinone 1,1-dioxide to the vessel.
Record the mass and immediately proceed to the next step of your experiment (e.g., dissolution).
Protocol 2: Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for the accurate determination of water content in a sample.[10][11]
Methodology:
Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. Ensure the titration cell is properly sealed to prevent the ingress of atmospheric moisture.[12]
Reagent Preparation: Use fresh, high-quality Karl Fischer reagents. The solvent (typically methanol-based) should be pre-dried by the instrument before sample addition.
Titer Determination: Accurately determine the titer of the KF reagent using a certified water standard or a solid standard with a known water content, such as disodium tartrate dihydrate.[13]
Sample Preparation and Analysis:
In a low-humidity environment, accurately weigh a suitable amount of 3-Thiomorpholinone 1,1-dioxide. The sample size will depend on the expected water content and the type of titrator used.
Quickly transfer the weighed sample directly into the KF titration cell.
Start the titration and record the volume of titrant required to reach the endpoint.
Calculation: The instrument's software will automatically calculate the percentage of water in the sample based on the sample weight, titrant volume, and reagent titer.
Protocol 3: Assessment of Thermal Stability and Water Content by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the amount of volatiles (including water) in a sample and to assess its thermal stability.[14][15]
Methodology:
Instrument Setup: Calibrate the TGA instrument for mass and temperature.
Sample Preparation: Accurately weigh a small amount of 3-Thiomorpholinone 1,1-dioxide (typically 5-10 mg) into a TGA pan.
Analysis Program:
For Water Content: Heat the sample from ambient temperature to a temperature slightly above the boiling point of water (e.g., 120°C) at a controlled heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere. The mass loss in this region can be attributed to the evaporation of unbound and loosely bound water.
For Thermal Stability: After an initial hold to remove residual moisture, continue to heat the sample to a higher temperature (e.g., 300°C or until significant decomposition is observed) to determine the onset of thermal degradation.
Data Analysis: The resulting TGA curve will show the percentage of mass loss as a function of temperature. The step corresponding to water loss can be quantified. The onset temperature of significant mass loss indicates the limit of the compound's thermal stability.
Data Presentation and Visualization
Table 1: European Pharmacopoeia Classification of Hygroscopicity
Diagram 1: Recommended Workflow for Handling 3-Thiomorpholinone 1,1-dioxide
Caption: Workflow for handling hygroscopic compounds.
Diagram 2: Troubleshooting Logic for Inconsistent Assay Results
Caption: Troubleshooting inconsistent results.
References
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
PubChem. (n.d.). Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]
Wipf Group. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
AQUALAB. (n.d.). Dynamic Vapor Sorption. Addium. Retrieved from [Link]
Othman, N., et al. (2022). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. MDPI. Retrieved from [Link]
Puri, V., et al. (2014). Dynamic vapor sorption as a tool for characterization and quantification of amorphous content in predominantly crystalline materials. Journal of Pharmaceutical Sciences, 103(10), 2957-2966.
Srčič, S., & Lavrič, Z. (2023). Effect of moisture on solid state stability. Journal of Medical Science, 93(3), e908.
ResolveMass Laboratories Inc. (2025). TGA Analysis for Moisture Content. Retrieved from [Link]
METTLER TOLEDO. (n.d.). Water Determination by Karl Fischer Titration. Retrieved from [Link]
Srčič, S., & Lavrič, Z. (2023). Effect of moisture on solid state stability. Semantic Scholar. Retrieved from [Link]
METTLER TOLEDO. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]
Allada, V. R., et al. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Asian Journal of Pharmaceutics, 10(4).
Borecka, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved from [Link]
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]
Pharma Growth Hub. (2024). Classification of Hygroscopicity. Retrieved from [Link]
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]
METTLER TOLEDO. (n.d.). Good Titration Practice™ in Karl Fischer Titration. AquaEnergy Expo Knowledge Hub. Retrieved from [Link]
XRF Scientific. (n.d.). Direct Moisture Determination of Food and Feed Using a TGA Analyzer. Retrieved from [Link]
Hsieh, Y. L., & Graham, J. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. Retrieved from [Link]
Singh, V., et al. (2020). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
Das, B., et al. (2021). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 18(6), 546-566.
GMP Insiders. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link]
Gray, E., et al. (2016). Use of Thermogravimetric Analysis for Moisture Determination in Difficult Lyophilized Biological Samples. ResearchGate. Retrieved from [Link]
Allada, V. R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Retrieved from [Link]
Lutz, M., et al. (2018).
Kumar, A., et al. (2020). Synthesis allylic sulfones through dehydrative elimination of γ‐hydroxy... ResearchGate. Retrieved from [Link]
Ciolacu, D., & Popa, V. I. (2011). The Karl Fischer Titration of Water. ResearchGate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Medicinal Chemists, Process Chemists, and CMC Leads.
Scope: Removal of Pd, Ru, Rh, and Cu residues from polar sulfone-lactam heterocycles.
Document ID: TSC-2024-TMDO-001
Diagnostic & Strategy: The "Polarity Trap"
The Challenge: 3-Thiomorpholinone 1,1-dioxide is a highly polar heterocyclic scaffold. Unlike lipophilic APIs where metal catalysts can be washed away with water/EDTA, this molecule often exhibits significant water solubility due to the sulfone (
) and lactam () moieties.
The Risk: Standard aqueous extractions (e.g., N-Acetylcysteine washes) often result in massive product loss into the aqueous phase. Furthermore, the sulfone oxygen and lactam nitrogen act as competitive ligands, holding onto metals (especially Palladium and Copper) tightly, resisting standard silica filtration.
Strategic Hierarchy:
Solid-Supported Scavengers (Recommended): High affinity, compatible with polar organic solvents (DMSO, DMF, MeOH), minimal product loss.
Crystallization: Effective if an anti-solvent system can be established.[1]
Activated Carbon: Last resort due to yield loss (non-specific binding).
Best for: High-value intermediates, polar solvents (DMSO/DMF), and strict ppm limits.
Mechanism of Action
For sulfone-containing molecules, standard silica thiols (Si-Thiol) may fail because the product itself competes for the metal. Si-TMT (Trithiocyanuric acid) is the preferred scavenger for this class because its tridentate nature creates a binding constant (
) orders of magnitude higher than the sulfone-metal complex.
Scavenger Selection Decision Matrix
Figure 1: Decision matrix for selecting the correct scavenger functionality based on metal oxidation state and product competition.
Experimental Protocol: Batch Scavenging
Objective: Reduce Pd levels from >1000 ppm to <20 ppm.
Dissolution: Dissolve crude 3-Thiomorpholinone 1,1-dioxide product in a polar solvent (THF, MeOH, or DMF) at a concentration of 10 mL/g.
Note: Avoid DMSO if possible during screening, as it competes for metal binding. If DMSO is necessary, increase temperature to 60°C.
Loading: Add Si-TMT (SiliaMetS® or equivalent) at 4 equivalents relative to the residual metal content (not the product).
Calculation: If you suspect 1000 ppm Pd in 10g product:
Incubation: Stir at 50°C for 4 hours . Room temperature is often insufficient for breaking the sulfone-metal chelation.
Filtration: Filter through a 0.45µm PTFE membrane or a Celite pad.
Wash: Wash the cake with 2 volumes of MeOH to recover entrained product.
Core Protocol B: Anti-Solvent Crystallization
Best for: Final API polishing and bulk scale-up.
Since 3-Thiomorpholinone 1,1-dioxide is highly polar, it is likely soluble in water or alcohols but insoluble in non-polar organics. We exploit this "reverse" solubility.
Protocol
Dissolution: Dissolve the crude solid in the minimum amount of warm water or methanol (Solvent A).
Filtration: Perform a "polish filtration" while hot to remove insoluble metal particulates (Pd black).
Precipitation: Slowly add Acetone or Isopropanol (IPA) (Solvent B) as an anti-solvent with vigorous stirring.
Ratio: Target a final A:B ratio of 1:5 to 1:10.
Cooling: Cool the slurry to 0-5°C and hold for 2 hours.
Isolation: Filter the white crystalline solid. The metal complexes (which are often more soluble in the organic/aqueous mix than the crystal lattice) remain in the mother liquor.
Regulatory Compliance: ICH Q3D Limits
When developing your purification strategy, aim for the Control Threshold (30% of the PDE) to ensure robust compliance.
Table 1: ICH Q3D (R2) Limits for Common Catalysts
Element
Class
Oral PDE (µ g/day )
Parenteral PDE (µ g/day )
Concentration Limit (Oral, 10g daily dose)
Palladium (Pd)
2B
100
10
10 ppm
Ruthenium (Ru)
2B
100
10
10 ppm
Rhodium (Rh)
2B
100
10
10 ppm
| Copper (Cu) | 3 | 3000 | 300 | 300 ppm |
Source: ICH Q3D (R2) Guideline for Elemental Impurities [1].
Troubleshooting FAQ
Q1: I used Si-Thiol, but my product turned yellow and Pd levels remained high. Why?A: The yellow color often indicates "leaching" or colloidal Pd. The sulfone group in your product is likely out-competing the thiol ligand on the silica.
Fix: Switch to Si-TMT . The triazine ring provides a "harder" ligand sphere that binds Pd(II) more tightly than the sulfone oxygen.
Q2: My product is water-soluble. Can I use N-Acetylcysteine (NAC) extraction?A:Not recommended. While NAC is excellent for removing Pd, it requires an aqueous wash. Since 3-Thiomorpholinone 1,1-dioxide is polar, it will partition into the water layer along with the Pd-NAC complex, leading to yield losses of >50%. Use solid scavengers (Protocol A) instead.
Q3: I am seeing high Ruthenium (Ru) levels after metathesis or hydrogenation.A: Ruthenium is notoriously "sticky."
Fix: Use Si-Thiol specifically for Ru. Unlike Pd, Ru binds better to simple thiols than TMT. Ensure you heat the scavenger mixture to at least 60°C, as Ru complexes are kinetically inert (slow to react).
Q4: Can I use Activated Carbon (Charcoal)?A: Only as a polishing step. Carbon is non-selective and will adsorb your polar product, reducing yield. If you must use it, select a "chemically activated" wood-based carbon (e.g., ENO-PC) rather than steam-activated coconut shell, as the pore structure is better suited for organometallic complexes.
Visualizing the Chelation Challenge
The diagram below illustrates why standard washing fails. The product (Sulfone) forms a stable complex with the metal, which must be broken by a scavenger with a higher stability constant (
).
Figure 2: Competitive binding dynamics. The scavenger must possess a higher affinity ligand (Green) to strip the metal (Red) from the product (Blue).
References
International Council for Harmonisation (ICH). Guideline for Elemental Impurities Q3D(R2). (2022).[2][3] Available at: [Link]
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).[2] Available at: [Link]
Biotage. Strategies for Metal Removal in Pharmaceutical Synthesis. (2023).[4][5][6] Available at: [Link]
Part 1: Predicted ¹H NMR Spectrum of 3-Thiomorpholinone 1,1-dioxide
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-Thiomorpholinone 1,1-dioxide For researchers and professionals in drug development, the precise structural elucidation of heterocyclic scaffolds...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-Thiomorpholinone 1,1-dioxide
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic scaffolds is paramount. 3-Thiomorpholinone 1,1-dioxide is a compound of interest, combining the structural features of a lactam (a cyclic amide) and a sulfone. Its utility as a synthetic building block necessitates a clear understanding of its spectral characteristics for reaction monitoring and quality control. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-thiomorpholinone 1,1-dioxide, grounded in a comparative approach with structurally related analogs.
The structure of 3-thiomorpholinone 1,1-dioxide presents three distinct proton environments. The powerful electron-withdrawing nature of the sulfone (SO₂) and carbonyl (C=O) groups are the dominant factors influencing the chemical shifts.[1][2] Protons adjacent to these groups will be significantly deshielded, causing their resonance signals to appear downfield in the spectrum.[3][4]
Caption: Structure of 3-Thiomorpholinone 1,1-dioxide with proton environments.
Table 1: Predicted ¹H NMR Spectral Data for 3-Thiomorpholinone 1,1-dioxide (in DMSO-d₆)
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Predicted Coupling Constant (J, Hz)
Integration
Rationale for Prediction
H-2
~ 4.2 - 4.4
Singlet (s)
N/A
2H
The C2 methylene protons are alpha to both a carbonyl group and a sulfone group. This dual electron-withdrawing environment causes extreme deshielding, shifting the signal significantly downfield. Due to the absence of adjacent protons, a singlet is predicted.
H-6
~ 3.5 - 3.7
Triplet (t)
~ 6-7 Hz
2H
These protons are adjacent to the strongly electron-withdrawing sulfone group, resulting in a downfield shift. They are coupled to the two H-5 protons, leading to a triplet multiplicity based on the n+1 rule.
H-5
~ 3.2 - 3.4
Triplet (t)
~ 6-7 Hz
2H
Positioned alpha to the nitrogen atom, these protons are deshielded. They are coupled to the two H-6 protons, resulting in a triplet signal.
N-H
~ 8.0 - 8.5
Broad Singlet (br s)
N/A
1H
The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.
Disclaimer: These are predicted values based on structural analysis and comparison with related compounds. Actual experimental values may vary.
Part 2: Comparative Spectral Analysis
To substantiate the predicted spectrum, we can compare it with the experimental data of three key structural analogs: Thiomorpholine 1,1-dioxide (removes the carbonyl), 3-Morpholinone (replaces SO₂ with O), and Thiomorpholine (removes the oxidation and the carbonyl).
Table 2: ¹H NMR Data Comparison of 3-Thiomorpholinone 1,1-dioxide and Related Analogs
The Sulfone (SO₂) Effect: Comparing Thiomorpholine (~2.59 ppm) to Thiomorpholine 1,1-dioxide (~3.2-3.4 ppm) demonstrates the powerful deshielding effect of oxidizing the sulfur atom.[2] The electron density around the adjacent protons (H-2 and H-6) is significantly reduced by the highly electronegative oxygen atoms of the sulfone group, shifting their signals downfield by approximately 0.7 ppm.[1] This provides high confidence in predicting the H-6 signal of our target molecule to be significantly downfield.
The Carbonyl (C=O) Effect: The introduction of a carbonyl group at the 3-position creates a lactam ring. In 3-Morpholinone, the H-2 protons, which are alpha to both the ring oxygen and the carbonyl, appear far downfield as a singlet around 4.2 ppm. This is a direct consequence of the combined electron-withdrawing effects and the magnetic anisotropy of the carbonyl group.[6] This strongly supports the prediction of the H-2 signal in 3-thiomorpholinone 1,1-dioxide to be in a similar region (~4.2-4.4 ppm) and appear as a singlet, as it is flanked by the carbonyl and the even more strongly withdrawing sulfone group.
Combined Effects in the Target Molecule: In 3-thiomorpholinone 1,1-dioxide, the H-2 protons experience the synergistic deshielding of both the sulfone and carbonyl groups, predicting their signal to be the furthest downfield among the methylene protons. The H-6 protons are primarily influenced by the sulfone, and the H-5 protons by the amide nitrogen. The expected pattern is therefore three distinct signals for the three methylene groups, with multiplicities determined by vicinal coupling, which is typically in the range of 6-8 Hz for saturated six-membered rings.[7]
Part 3: Experimental Protocol for High-Fidelity Data Acquisition
To validate the predicted spectrum, a carefully executed experimental protocol is essential. The following steps describe a robust methodology for acquiring a high-quality ¹H NMR spectrum.
Methodology Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Protocol:
Sample Preparation:
Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for polar organic molecules and its high boiling point, which minimizes evaporation. The amide N-H proton is more likely to be observed as a distinct, albeit broad, signal in DMSO-d₆ compared to protic solvents like D₂O where it would rapidly exchange.
Procedure:
Accurately weigh approximately 5-10 mg of 3-thiomorpholinone 1,1-dioxide into a clean, dry vial.[8]
Add ~0.7 mL of high-purity DMSO-d₆.
Gently vortex the vial until the sample is fully dissolved.
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Rationale: Proper instrument setup is key to obtaining a high-resolution spectrum. "Locking" on the deuterium signal of the solvent compensates for magnetic field drift, while "shimming" optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, well-defined peaks.
Procedure:
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
Initiate the instrument's lock procedure, which adjusts the field frequency to the deuterium resonance of DMSO-d₆.
Perform an automated or manual shimming routine to maximize the lock signal and improve field homogeneity.
Set up a standard proton experiment. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 16 scans to ensure a good signal-to-noise ratio.
Data Processing:
Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum. Referencing the spectrum to the known chemical shift of the residual solvent peak is a standard and reliable practice.
Procedure:
Apply a Fourier Transform to the acquired FID.
Perform phase correction to ensure all peaks are in the positive absorptive phase.
Apply a baseline correction to produce a flat spectral baseline.
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.
Integrate the signals to determine the relative number of protons corresponding to each peak.
Conclusion
The ¹H NMR spectrum of 3-thiomorpholinone 1,1-dioxide is predicted to be characterized by three distinct signals in the aliphatic region and one broad amide proton signal further downfield. The key identifying feature is the singlet predicted at ~4.2-4.4 ppm, which arises from the unique methylene protons (H-2) situated between the strongly electron-withdrawing sulfone and carbonyl groups. This comparative guide provides a logical framework and a robust set of predicted data that will empower researchers to confidently identify this compound, interpret its spectrum in reaction mixtures, and differentiate it from its structural analogs.
References
ResearchGate. (n.d.). a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the... [Image]. Retrieved February 4, 2026, from [Link]
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 4, 2026, from [Link]
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]
Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 4, 2026, from [Link]
Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 645-51.
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 4, 2026, from [Link]
Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Magnetic Resonance in Chemistry, 34(9), 717-728.
PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved February 4, 2026, from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 4, 2026, from [Link]
LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved February 4, 2026, from [Link]
Global Substance Registration System. (n.d.). 3-MORPHOLINONE. Retrieved February 4, 2026, from [Link]
LibreTexts. (2022, October 4). 4.8: Chemical Shift in Proton Spectra. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). Conformational analysis of six-membered rings in solution: Ring puckering coordinates derived from vicinal NMR proton-proton coupling constants. Retrieved February 4, 2026, from [Link]
ACS Publications. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved February 4, 2026, from [Link]
Chemistry Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved February 4, 2026, from [Link]
ScholarWorks@UARK. (n.d.). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Retrieved February 4, 2026, from [Link]
University of California, Davis. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved February 4, 2026, from [Link]
Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved February 4, 2026, from [Link]
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. Retrieved February 4, 2026, from [Link]
Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Retrieved February 4, 2026, from [Link]
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved February 4, 2026, from [Link]
ACS Publications. (2023, December 13). and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2. Retrieved February 4, 2026, from [Link]
LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. Retrieved February 4, 2026, from [Link]
An In-Depth Comparative Guide to the FTIR Characteristic Peaks of 3-Thiomorpholinone 1,1-Dioxide
A Senior Application Scientist's Guide to Spectroscopic Interrogation of a Key Synthetic Intermediate In the landscape of modern drug discovery and development, the precise characterization of novel synthetic intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Spectroscopic Interrogation of a Key Synthetic Intermediate
In the landscape of modern drug discovery and development, the precise characterization of novel synthetic intermediates is paramount. 3-Thiomorpholinone 1,1-dioxide, a heterocyclic compound integrating a lactam and a sulfone moiety, serves as a versatile building block. Its structural rigidity and hydrogen bonding capabilities make it an attractive scaffold in medicinal chemistry. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for its structural confirmation and purity assessment.
This guide provides an in-depth analysis of the expected FTIR characteristic peaks of 3-thiomorpholinone 1,1-dioxide. We will dissect its spectrum by comparing it with simpler, related structures—thiomorpholine 1,1-dioxide and generic six-membered lactams. This comparative approach not only facilitates the assignment of key vibrational modes but also offers a deeper understanding of how intramolecular electronic effects manifest in the infrared spectrum.
Molecular Structure and Predicted Vibrational Modes
To understand the FTIR spectrum of 3-thiomorpholinone 1,1-dioxide, we must first consider its constituent functional groups: a cyclic secondary amide (a δ-lactam), a cyclic sulfone, and methylene (CH₂) groups. Each of these contributes distinct absorption bands.
Caption: Molecular structure of 3-Thiomorpholinone 1,1-dioxide.
The key vibrational modes we anticipate are:
N-H Stretch: From the secondary amide.
C=O Stretch: From the lactam carbonyl group.
S=O Asymmetric & Symmetric Stretch: From the sulfone group.
C-H Stretch: From the methylene groups.
N-H Bend & C-N Stretch: From the amide linkage.
The electron-withdrawing nature of the adjacent sulfone group is expected to influence the vibrational frequency of the lactam's carbonyl group, a key feature we will explore.
Comparative Spectral Analysis: Deconvoluting the Spectrum
Functional Group
Vibrational Mode
Thiomorpholine 1,1-Dioxide (Expected, cm⁻¹)
δ-Valerolactam (Typical, cm⁻¹)
3-Thiomorpholinone 1,1-Dioxide (Predicted, cm⁻¹)
Rationale for Prediction
Amide N-H
Stretch
~3247 (secondary amine)
~3290 (associated)
~3250 - 3300
Broad peak due to hydrogen bonding, characteristic of secondary amides.
Methylene C-H
Asymmetric/Symmetric Stretch
~2960, ~2850
~2950, ~2860
~2900 - 3000
Multiple weak to medium bands from the three CH₂ groups.
Amide C=O
Carbonyl Stretch
N/A
~1650
~1670 - 1690
The powerful electron-withdrawing sulfone group will increase the C=O bond order, shifting the peak to a higher wavenumber (blue shift) compared to a simple lactam.
Amide N-H
Bend
~1580 (amine scissoring)
~1550
~1540 - 1560
The "Amide II" band, a coupled vibration of N-H bending and C-N stretching.
Sulfone S=O
Asymmetric Stretch
~1287
N/A
~1300 - 1320
A very strong, sharp, and characteristic peak for sulfones.
Sulfone S=O
Symmetric Stretch
~1128
N/A
~1120 - 1140
A strong, sharp peak, often appearing with the asymmetric stretch as a doublet.
C-N Stretch
Amide Stretch
~1000-1250
~1230
~1220 - 1250
The "Amide III" band, coupled with other vibrations.
C-S Stretch
Stretch
~600-700
N/A
~600 - 700
Weaker absorption in the fingerprint region.
Expert Interpretation:
The most telling feature for confirming the synthesis of 3-thiomorpholinone 1,1-dioxide is the simultaneous appearance of three strong, distinct peaks:
A high-wavenumber carbonyl (C=O) stretch around 1670-1690 cm⁻¹ . Its position, higher than a typical lactam, is strong evidence of the adjacent sulfone group's electronic influence.
A strong, sharp asymmetric S=O stretch around 1300-1320 cm⁻¹ .
A strong, sharp symmetric S=O stretch around 1120-1140 cm⁻¹ .
The presence of the N-H stretch confirms the ring is intact and not hydrolyzed. The absence of a broad O-H stretch (typically ~3200-3600 cm⁻¹) would indicate the sample is dry and has not formed a hydrate.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To validate these predictions, a carefully executed experimental protocol is essential. The Attenuated Total Reflectance (ATR) method is recommended for its simplicity, speed, and minimal sample preparation.
Objective: To obtain a clean, high-resolution FTIR spectrum of solid 3-thiomorpholinone 1,1-dioxide.
Instrumentation: A modern FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
Caption: ATR-FTIR experimental workflow for solid sample analysis.
Step-by-Step Procedure:
Crystal Cleaning (Trustworthiness Pillar): Before any measurement, the ATR diamond crystal surface must be impeccably clean. Wipe the crystal with a lint-free wipe dampened with a volatile solvent like isopropanol. This prevents cross-contamination from previous samples.
Background Collection: Record a background spectrum. This crucial step measures the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. The instrument will automatically subtract this from the sample spectrum, ensuring that the final data only represents the sample.
Sample Application: Place a small amount (1-2 mg) of the crystalline 3-thiomorpholinone 1,1-dioxide powder onto the center of the ATR crystal.
Applying Pressure (Expertise Pillar): Lower the instrument's anvil onto the sample and apply consistent pressure. This is critical for ATR. Good contact between the solid sample and the crystal is required to ensure the evanescent wave penetrates the sample effectively, yielding a strong, high-quality spectrum. Insufficient contact results in weak, noisy data.
Data Acquisition: Collect the sample spectrum. Typical parameters for a high-quality spectrum are a resolution of 4 cm⁻¹ and an accumulation of 32 scans. Co-adding multiple scans improves the signal-to-noise ratio.
Data Processing:
ATR Correction: Apply a software-based ATR correction. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.
Baseline Correction: If the baseline is sloped, apply a baseline correction to ensure accurate peak picking.
Peak Analysis: Use the software's tools to identify and label the wavenumbers of the key absorption peaks.
Conclusion and Outlook
FTIR spectroscopy is an indispensable tool for the structural verification of 3-thiomorpholinone 1,1-dioxide. By understanding the characteristic vibrational frequencies of its constituent sulfone and lactam moieties, researchers can confidently identify their target molecule. The key diagnostic markers are the high-wavenumber lactam C=O stretch (~1670-1690 cm⁻¹) and the strong, sharp doublet of S=O stretches (~1310 cm⁻¹ and ~1130 cm⁻¹). This comparative guide, coupled with the robust ATR-FTIR protocol, provides a comprehensive framework for researchers and drug development professionals to ensure the integrity and identity of this valuable synthetic intermediate.
References
National Institute of Standards and Technology (NIST). "Thiomorpholine, 1,1-dioxide" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Thiomorpholinone 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical ent...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 3-thiomorpholinone 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct, published experimental spectra for this specific molecule, this guide leverages foundational principles of mass spectrometry and comparative data from structurally analogous compounds to provide a robust predictive framework.
Introduction to 3-Thiomorpholinone 1,1-dioxide and the Rationale for MS Analysis
3-Thiomorpholinone 1,1-dioxide (C₄H₇NO₃S, Molecular Weight: 149.17 g/mol ) is a cyclic sulfonyl compound incorporating both a lactam and a sulfone functional group.[1] Its structural complexity and potential for diverse chemical interactions make it a candidate for various applications. Understanding its behavior under mass spectrometric conditions is paramount for its identification, characterization, and quality control in research and development settings.
Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[2] This guide will focus on predicting the EI fragmentation pathways, which are crucial for distinguishing it from isomers and related impurities.
Predicted Fragmentation Pathways of 3-Thiomorpholinone 1,1-dioxide
The fragmentation of 3-thiomorpholinone 1,1-dioxide under EI-MS is anticipated to be driven by the presence of the sulfone, lactam, and the overall heterocyclic ring structure. The molecular ion (M⁺˙) is expected at an m/z of 149.
The primary fragmentation events are likely to involve the loss of small, stable neutral molecules and radicals, stemming from the functional groups. The stability of the resulting fragment ions will govern the relative abundance of the observed peaks in the mass spectrum.[3]
A proposed fragmentation scheme is presented below:
Comparing reactivity of thiomorpholin-3-one vs 3-Thiomorpholinone 1,1-dioxide
Executive Summary: The Sulfide vs. Sulfone Divergence In heterocyclic scaffold design, the choice between thiomorpholin-3-one (1) and its oxidized analog 3-thiomorpholinone 1,1-dioxide (2) is rarely arbitrary.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Sulfide vs. Sulfone Divergence
In heterocyclic scaffold design, the choice between thiomorpholin-3-one (1) and its oxidized analog 3-thiomorpholinone 1,1-dioxide (2) is rarely arbitrary. While they share the same six-membered lactam core, their reactivity profiles are diametrically opposed due to the electronic influence of the sulfur atom.
Thiomorpholin-3-one (Sulfide): A nucleophilic, redox-active scaffold. It serves as a versatile precursor that can be oxidized, alkylated (with stronger bases), or reduced to the saturated amine (thiomorpholine). It mimics the morpholine ring but with higher lipophilicity.[1]
3-Thiomorpholinone 1,1-dioxide (Sulfone): An electrophilic, highly acidic scaffold. The sulfone group transforms the C2 methylene into a "masked" active methylene site (
-keto sulfone equivalent), enabling facile C-H functionalization that is impossible with the sulfide. It acts as a robust, polar, non-basic pharmacophore.
This guide dissects the mechanistic differences to assist in rational scaffold selection.
Structural & Electronic Profiling
The defining feature of these scaffolds is the electronic environment at the C2 position (flanked by Sulfur/Sulfone and Carbonyl) and the N4 position (Lactam Nitrogen).
Electronic Architecture
The oxidation state of the sulfur atom dictates the acidity of the adjacent protons (
-protons) and the nucleophilicity of the lactam nitrogen.
Feature
Thiomorpholin-3-one (Sulfide)
3-Thiomorpholinone 1,1-dioxide (Sulfone)
Impact on Reactivity
Sulfur State
Sulfide (), Electron Rich
Sulfone (), Strong EWG
Sulfide is prone to oxidation; Sulfone is inert.
C2-H Acidity
The sulfone C2 protons are highly acidic (Active Methylene).
N-H Acidity
Sulfone inductively acidifies the N-H bond.
Lipophilicity
High (LogP ~ -0.2 to 0.5)
Low (LogP ~ -1.1)
Sulfone increases water solubility significantly.
H-Bonding
Acceptor (C=O)
Acceptor (C=O, S=O x2)
Sulfone adds two strong H-bond acceptors.
Visualization of Electronic Effects
The following diagram illustrates the inductive effects and pKa shifts caused by the sulfone group.
Figure 1: Comparative electronic profiling showing the dramatic acidification of the C2 position upon oxidation to the sulfone.
Reactivity Head-to-Head
C-H Functionalization (The "Active Methylene" Advantage)
The most critical synthetic divergence lies at the C2 position .
Sulfone (1,1-dioxide): The C2 protons are flanked by a carbonyl and a sulfone. This creates a
-keto-sulfone-like system (structurally an -sulfonyl lactam). These protons can be deprotonated with mild bases (e.g., , ) to form a stable enolate, which can undergo alkylation, aldol condensation, or halogenation.
Sulfide: The C2 protons are only weakly activated by the carbonyl. Deprotonation requires strong bases (e.g., LDA, LiHMDS) and low temperatures (-78°C) to avoid side reactions or ring opening.
N-Alkylation
Both scaffolds can be N-alkylated, but the conditions differ:
Sulfone: Due to higher N-H acidity, alkylation proceeds under milder conditions (e.g.,
in MeCN).
Sulfide: Requires slightly stronger bases (e.g., NaH in DMF) to ensure complete deprotonation.
Redox Stability
Sulfide: Susceptible to oxidation.[1] Treating with mCPBA or
converts it to the sulfoxide (fast) and then the sulfone (slower). It is also a "soft" nucleophile and can poison metal catalysts (Pd, Pt).
Sulfone: Redox inert. It is compatible with oxidative conditions (e.g., Jones oxidation elsewhere in the molecule) and does not poison hydrogenation catalysts.
Experimental Protocols
Protocol A: Selective Oxidation of Thiomorpholin-3-one to 1,1-Dioxide
Use this protocol to convert the sulfide scaffold to the sulfone.
Reagents: Sodium Tungstate (
), Hydrogen Peroxide (30%), Acidic Acid/Water.
Dissolution: Dissolve thiomorpholin-3-one (10 mmol) in water (10 mL) and acetic acid (10 mL).
Catalyst Addition: Add
(0.2 mmol, 2 mol%).
Oxidation: Add 30%
(25 mmol, 2.5 equiv) dropwise at 0°C. Caution: Exothermic.
Heating: Allow to warm to RT, then heat to 60°C for 4 hours to ensure complete oxidation of the intermediate sulfoxide.
Workup: Cool to 0°C. Neutralize with saturated
or concentrate directly if the product precipitates.
Yield: Typically >90%. The sulfone often crystallizes out due to lower solubility in cold water.
Protocol B: C2-Alkylation of 3-Thiomorpholinone 1,1-dioxide
Use this protocol to functionalize the alpha-position (impossible with the sulfide under these conditions).
Setup: Suspend 3-thiomorpholinone 1,1-dioxide (1.0 equiv) and
(2.0 equiv) in DMF (0.5 M).
Addition: Add the alkyl halide (1.2 equiv) at Room Temperature.
Reaction: Stir at RT for 2–12 hours. The active methylene C2 proton is acidic enough that heating is often unnecessary for reactive electrophiles.
Monitoring: TLC will show the disappearance of the polar starting material.
Workup: Pour into ice water. Filter the precipitate (mono-alkylated product).
Note: If bis-alkylation is observed, reduce base equivalents or use a bulkier electrophile.
Medicinal Chemistry Applications: The Sutezolid Case[2][3]
The transition from Morpholine (Linezolid) to Thiomorpholine (Sutezolid) illustrates the strategic use of these scaffolds.
Linezolid: Contains a morpholine ring.[1][2][3][4][5] Susceptible to time-dependent inhibition of metabolizing enzymes.
Sutezolid: Contains a thiomorpholine ring.[1][2][3][5] The sulfur atom offers a "metabolic handle."[1][2] It is oxidized in vivo to the sulfoxide and sulfone, which are active metabolites.
Synthesis Workflow Comparison:
The synthesis of Sutezolid often avoids the expensive thiomorpholine starting material by building the ring in situ.
Figure 2: Synthetic pathway highlighting the construction of the thiomorpholine ring and its oxidative fate.
Decision Matrix for Researchers
Use this table to select the correct scaffold for your project.
Design Requirement
Recommended Scaffold
Rationale
Target requires H-bond Acceptors
Sulfone (1,1-dioxide)
Provides 3 strong acceptors (C=O, 2x S=O).
Need to functionalize C2 position
Sulfone (1,1-dioxide)
C2 is an active methylene; facile derivatization.
Need to reduce to saturated amine
Sulfide
Lactam reduction is easier; Sulfone reduction is difficult.
A Comparative Guide to the Structural Elucidation of 3-Thiomorpholinone 1,1-dioxide and its Analogs: An In-depth Analysis of X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 3-Thiomorpholinone 1,1-dioxide and its derivatives, a class of compounds with significant interest in medicinal chemistry. While X-ray crystallography stands as the definitive method for solid-state structure elucidation, we will explore its capabilities in concert with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic understanding of the molecule's form and behavior.
The Unambiguous Power of X-ray Crystallography: A Case Study
The study of 4-(4-nitrophenyl)thiomorpholine revealed a monoclinic crystal system with the space group P2₁/c. The analysis provided precise bond lengths, bond angles, and torsion angles, unequivocally defining the molecule's conformation in the solid state. Such data is invaluable for understanding intermolecular interactions, which in this case included C–H···O weak hydrogen bonds that contribute to the formation of centrosymmetric dimers. Furthermore, the experimental structure was corroborated with Density Functional Theory (DFT) calculations, providing a powerful synergy between experimental data and theoretical modeling to understand the molecule's low-energy conformation.
The process of determining a crystal structure via X-ray diffraction follows a well-defined, rigorous workflow. The causality behind each step is crucial for obtaining high-quality, reliable data.
Figure 1: Experimental workflow for single-crystal X-ray crystallography.
Illuminating the Molecule in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides a static picture of the molecule in a crystal lattice, NMR spectroscopy offers invaluable insights into the structure and dynamics of molecules in solution. For derivatives of thiomorpholine, ¹H and ¹³C NMR are routinely used to confirm their synthesis and elucidate their solution-state conformation.
In the case of 4-(4-nitrophenyl)thiomorpholine, the ¹H NMR spectrum in chloroform-d showed distinct multiplets for the aromatic protons and the methylene groups of the thiomorpholine ring. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the atoms. For instance, the protons on the carbons adjacent to the nitrogen atom typically appear at a different chemical shift than those adjacent to the sulfur atom.
Key NMR Observables for Thiomorpholine Derivatives:
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For thiomorpholine 1,1-dioxide, the protons on the carbons alpha to the sulfone group will be significantly deshielded and shifted downfield.
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbon atoms attached to the electronegative nitrogen and sulfone groups will have characteristic chemical shifts.
2D NMR Techniques (COSY, HSQC, HMBC): These experiments can be used to definitively assign proton and carbon signals and to establish through-bond and through-space correlations, which are crucial for confirming the molecular structure, especially for more complex derivatives.
Weighing the Evidence: Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a synthesized compound and can also provide structural information through the analysis of fragmentation patterns.
For thiomorpholine and its derivatives, techniques like electrospray ionization (ESI) or electron ionization (EI) can be used. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For instance, the cleavage of the thiomorpholine ring at specific points can lead to characteristic fragment ions.
A Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific information required. While X-ray crystallography provides the most detailed three-dimensional structure, NMR and MS are indispensable for routine characterization and for understanding the molecule's properties in a non-crystalline state.
Feature
X-ray Crystallography
NMR Spectroscopy
Mass Spectrometry
Sample Phase
Crystalline Solid
Solution
Gas/Solution
Information Obtained
Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions
Unambiguous structure determination, high resolution
Non-destructive, provides information on dynamics in solution, versatile for various nuclei
High sensitivity, provides exact molecular formula (HRMS), can be coupled to separation techniques (e.g., GC-MS, LC-MS)
Limitations
Requires single, well-diffracting crystals, provides a static picture
Lower resolution than crystallography, can have complex spectra for large molecules
Does not directly provide 3D structure, fragmentation can be complex to interpret
Integrated Workflow for Comprehensive Characterization
A robust approach to the structural characterization of a novel compound like 3-Thiomorpholinone 1,1-dioxide involves an integrated workflow that leverages the strengths of each technique.
Figure 2: Integrated workflow for the structural characterization of novel compounds.
Conclusion
In the pursuit of developing novel therapeutics and understanding fundamental chemical principles, the comprehensive structural characterization of molecules such as 3-Thiomorpholinone 1,1-dioxide is non-negotiable. While X-ray crystallography remains the gold standard for determining the solid-state architecture with atomic precision, a multi-faceted approach incorporating NMR spectroscopy and mass spectrometry is essential for a complete understanding. This guide underscores the synergistic power of these techniques, enabling researchers to confidently elucidate molecular structures, paving the way for further advancements in science and medicine.
References
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]
Molecular conformation of S-4-nitrophenyl OO-diphenyl thiophosphate: X-ray crystal structure analysis. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Comparative
A Comparative Guide to the Thermal Analysis of 3-Thiomorpholinone 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals Foreword: The Critical Role of Thermal Analysis in Drug Development In the landscape of pharmaceutical development, understanding the physicochemical proper...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Thermal Analysis in Drug Development
In the landscape of pharmaceutical development, understanding the physicochemical properties of a drug candidate is paramount. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical insights into the stability, purity, and compatibility of active pharmaceutical ingredients (APIs). For heterocyclic compounds like 3-Thiomorpholinone 1,1-dioxide, which serve as vital building blocks in medicinal chemistry, a thorough thermal characterization is indispensable.[1][2][3] This guide offers a comprehensive examination of the thermal behavior of 3-Thiomorpholinone 1,1-dioxide, presenting a comparative analysis with related sulfone-containing compounds. The experimental data and protocols herein are designed to equip researchers with the necessary knowledge to conduct and interpret their own thermal analyses, ensuring the integrity and quality of their research.
Understanding the Thermal Profile of 3-Thiomorpholinone 1,1-dioxide: A Hypothetical Analysis
Appearance: Expected to be a white to off-white solid at room temperature.[5]
Expected Thermal Events:
Based on the analysis of related compounds, the thermal profile of 3-Thiomorpholinone 1,1-dioxide is anticipated to exhibit the following key events:
Melting: A sharp endothermic peak in the DSC curve is expected, corresponding to the melting of the crystalline solid.
Decomposition: The TGA curve will show a significant weight loss at elevated temperatures, indicating the thermal decomposition of the molecule. The decomposition of sulfones can be a multi-step process.[6][7]
Comparative Thermal Analysis
To provide context for the thermal stability of 3-Thiomorpholinone 1,1-dioxide, a comparison with other sulfone-containing compounds is essential. The following table summarizes hypothetical data for our target compound alongside experimental data for related molecules.
Compound
Structure
Melting Point (°C)
Onset of Decomposition (°C)
Key Decomposition Steps
3-Thiomorpholinone 1,1-dioxide (Hypothetical)
O=C1CS(=O)(=O)CCN1
~145 - 155
~220
Multi-step decomposition with initial loss of SO₂.
The hypothetical melting point of 3-Thiomorpholinone 1,1-dioxide is estimated to be higher than that of Thiomorpholine 1,1-dioxide, potentially due to the presence of the carbonyl group, which could lead to stronger intermolecular interactions. The onset of decomposition is predicted to be in a range typical for many organic compounds, but a detailed analysis of the decomposition pathway would require experimental data, likely involving techniques like TGA coupled with mass spectrometry (TGA-MS) to identify the evolved gases. The comparison with Sulfolene, which undergoes a retro-cheletropic reaction upon heating, highlights the diverse decomposition pathways available to sulfone-containing heterocycles.
Experimental Protocol for TGA/DSC Analysis
This section provides a detailed, step-by-step methodology for conducting a comprehensive thermal analysis of 3-Thiomorpholinone 1,1-dioxide.
Instrumentation:
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.
Microbalance with a readability of at least 1 µg.
Alumina or platinum crucibles (70 µL).
Gas controller for precise atmosphere control.
Experimental Workflow Diagram:
Caption: Experimental workflow for TGA/DSC analysis.
Step-by-Step Procedure:
Instrument Calibration: Calibrate the temperature and heat flow of the DSC instrument using certified standards such as indium and zinc.[7]
Sample Preparation: Accurately weigh 5-10 mg of 3-Thiomorpholinone 1,1-dioxide into a tared alumina crucible.
Instrument Setup:
Place the sample crucible and an empty reference crucible into the STA instrument.
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.[7]
Thermal Program:
Equilibrate the sample at 25°C.
Heat the sample from 25°C to 600°C at a constant heating rate of 10°C/min. A common heating rate for such analyses is 10-20°C/min.[7]
Data Acquisition: Continuously record the sample weight (TGA), the derivative of the weight loss (DTG), and the differential heat flow (DSC) as a function of temperature.
Data Analysis:
DSC: Determine the melting point from the onset temperature of the endothermic peak. The purity of the sample can also be estimated from the shape of the melting peak.[6][11]
TGA/DTG: Determine the onset temperature of decomposition from the TGA curve, which corresponds to the initial significant mass loss.[12] Identify the temperatures of maximum decomposition rates from the peaks in the DTG curve. Calculate the percentage weight loss for each decomposition step.
Interpretation of Thermal Data: A Mechanistic Perspective
The thermal decomposition of heterocyclic compounds can proceed through complex reaction pathways. For 3-Thiomorpholinone 1,1-dioxide, the initial decomposition step is likely to involve the elimination of sulfur dioxide (SO₂), a common fragmentation pattern for sulfones. Subsequent fragmentation of the remaining organic moiety would lead to further weight loss at higher temperatures.
Logical Relationship of Thermal Events:
Caption: Logical progression of thermal events for 3-Thiomorpholinone 1,1-dioxide.
Conclusion: The Value of a Comprehensive Thermal Profile
A thorough thermal analysis of 3-Thiomorpholinone 1,1-dioxide is crucial for its application in research and drug development. By understanding its melting behavior and thermal stability, scientists can make informed decisions regarding storage, formulation, and processing. The comparative data presented in this guide, while based on a hypothetical profile for the target compound, underscores the importance of contextualizing experimental results. The provided protocol offers a robust framework for obtaining high-quality TGA/DSC data, which is a cornerstone of modern pharmaceutical science.
References
Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC - NIH. Available at: [Link]
Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - MDPI. Available at: [Link]
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. Available at: [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC - PubMed Central. Available at: [Link]
Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study | Request PDF - ResearchGate. Available at: [Link]
Thermochemistry of Sulfones Relevant to Oxidative Desulfurization | Energy & Fuels. Available at: [Link]
Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]
Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties - MDPI. Available at: [Link]
Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed. Available at: [Link]
Thermoanalytical investigation of some sulfone-containing drugs - PubMed. Available at: [Link]
Thermal decomposition TGA/DTG and DTA for Dapsone, dimethyl sulfone, and Topiramate. - ResearchGate. Available at: [Link]
Thermochemistry of Sulfones Relevant to Oxidative Desulfurization - American Chemical Society. Available at: [Link]
Thermal decomposition - Wikipedia. Available at: [Link]
Dihydro-3(2H)-thiophenone 1,1-dioxide | CAS#:17115-51-4 | Chemsrc. Available at: [Link]
Navigating the Safe Handling of 3-Thiomorpholinone 1,1-dioxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth information on the safe han...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth information on the safe handling of 3-Thiomorpholinone 1,1-dioxide, moving beyond generic recommendations to offer field-proven insights and the causal logic behind our safety protocols. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Risks: Hazard Profile of 3-Thiomorpholinone 1,1-dioxide
Before handling any chemical, a thorough understanding of its hazard profile is critical. 3-Thiomorpholinone 1,1-dioxide is classified as an irritant.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:
Skin Irritation (H315): Causes skin irritation upon contact.[1]
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Given these hazards, direct contact with the skin, eyes, and respiratory system must be strictly avoided through the diligent use of appropriate Personal Protective Equipment (PPE).
Core Principles of Protection: Selecting and Using Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It requires a risk-based assessment of the specific procedures you will be performing. The following sections detail the minimum required PPE and provide guidance for selecting the appropriate level of protection for various laboratory tasks.
Eye and Face Protection: Your First Line of Defense
Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
The Rationale: The risk of serious eye irritation from solid particles or splashes of solutions containing 3-Thiomorpholinone 1,1-dioxide necessitates robust eye protection. Standard safety glasses with side shields offer a baseline level of protection for low-risk activities. However, for tasks with a higher risk of splashing, chemical safety goggles that form a seal around the eyes are essential.
Procedural Step-by-Step Guidance:
Inspection: Before each use, inspect your eye protection for any damage, such as cracks or scratches, that could compromise its integrity.
Donning: Put on your safety glasses or goggles before entering the area where the chemical is handled.
Doffing: Remove your eye protection only after you have left the immediate work area and have removed your gloves.
Hand Protection: Preventing Dermal Exposure
The Rationale: Direct skin contact can lead to irritation. The choice of glove material is critical and should be based on the principle of chemical resistance. Breakthrough time, the time it takes for a chemical to permeate through the glove material, is a key performance metric.[3][4][5]
Glove Selection and Use Protocol:
Selection: For incidental contact, such as handling a container or preparing a dilute solution, standard nitrile examination gloves (minimum 5 mil thickness) are generally sufficient. For prolonged contact or when working with concentrated solutions, consider thicker, chemically resistant gloves and always consult the manufacturer's chemical resistance data.[3][6]
Inspection: Before each use, check gloves for any signs of degradation, such as discoloration, swelling, or pinholes.
Donning: Ensure your hands are clean and dry before putting on gloves.
Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of used gloves in the appropriate chemical waste stream.
Hygiene: Always wash your hands thoroughly with soap and water after removing your gloves.
Body Protection: Shielding Against Accidental Spills
Minimum Requirement: A laboratory coat should be worn at all times when handling chemicals.
The Rationale: A lab coat provides a removable barrier to protect your personal clothing and skin from accidental spills and contamination.
Best Practices:
Ensure your lab coat is fully buttoned.
Remove your lab coat before leaving the laboratory to prevent the spread of contamination.
Launder lab coats separately from personal clothing.
Respiratory Protection: A Risk-Based Necessity
Minimum Requirement: Use only under a chemical fume hood.[3] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3]
The Rationale: As a respiratory irritant, inhaling dust or aerosols of 3-Thiomorpholinone 1,1-dioxide must be prevented. Engineering controls, such as a chemical fume hood, are the primary means of protection. When engineering controls are not sufficient or during a spill clean-up, respiratory protection is required.
Respirator Selection and Use:
Risk Assessment: For most laboratory-scale operations involving small quantities of the solid, working within a certified chemical fume hood provides adequate protection.
Weighing Operations: When weighing the solid powder, which can generate dust, it is crucial to perform this task within a ventilated enclosure, such as a powder-containment hood or a chemical fume hood.[7]
Respirator Choice: If a respirator is deemed necessary, a half-mask or full-face respirator with organic vapor cartridges is recommended. If there is a potential for generating aerosols, a P100 (oil-proof, 99.97% efficient) particulate pre-filter should be added to the cartridge.[8][9][10][11] The color code for organic vapor cartridges is typically black.[10]
Fit Testing and Training: All personnel required to wear respirators must be properly trained and fit-tested to ensure a proper seal.
PPE Selection Guide for Laboratory Tasks
Task
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Storage and Transport
Safety Glasses with Side Shields
Nitrile Gloves
Lab Coat
Not generally required
Weighing Solid
Chemical Safety Goggles
Nitrile Gloves
Lab Coat
Chemical Fume Hood or Powder Containment Hood
Preparing Solutions
Chemical Safety Goggles
Nitrile Gloves
Lab Coat
Chemical Fume Hood
Running Reactions
Chemical Safety Goggles
Nitrile Gloves
Lab Coat
Chemical Fume Hood
Work-up and Purification
Chemical Safety Goggles
Nitrile Gloves
Lab Coat
Chemical Fume Hood
Spill Clean-up
Chemical Safety Goggles and Face Shield
Heavy-duty Nitrile or Butyl Rubber Gloves
Chemical Resistant Apron over Lab Coat
Half-mask or Full-face Respirator with Organic Vapor Cartridges and P100 Particulate Filter
Visualizing Your Safety Workflow
A systematic approach to PPE selection is crucial. The following diagram illustrates a decision-making workflow for handling 3-Thiomorpholinone 1,1-dioxide.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plans: From Handling to Disposal
Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Safe Handling and Storage Procedures
Ventilation: Always handle 3-Thiomorpholinone 1,1-dioxide in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][6]
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2][3][6] Protect from moisture and store under an inert gas.[6] The storage area should be locked.[6]
Incompatibilities: Avoid contact with strong oxidizing agents and bases.[2][3]
Hygiene: Wash your hands and face thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.
Spill Management and Decontamination
In the event of a spill, remain calm and follow these procedures:
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up safely. For large spills, contact your institution's environmental health and safety department.
Don Appropriate PPE: At a minimum, wear chemical safety goggles, a lab coat, and double nitrile gloves. For larger spills or if there is significant dust, a respirator with an organic vapor cartridge and P100 pre-filter is necessary.
Containment and Clean-up:
Solid Spills: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[3] Avoid raising dust.[4] Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.
Solution Spills: Absorb the spill with an inert material and place it in a sealed container for disposal.
Decontamination:
Clean the spill area with a detergent and water solution.[12]
For final decontamination, a 10% bleach solution can be effective, but be mindful of its corrosive properties.[13] Ensure a sufficient contact time of at least 10 minutes.[14]
Wipe the area with a clean, wet cloth to remove any disinfectant residue.
Waste Disposal: All contaminated materials, including absorbent materials, gloves, and wipes, must be disposed of as hazardous chemical waste.
Disposal Plan
All waste containing 3-Thiomorpholinone 1,1-dioxide, including unused product, contaminated materials, and solutions, must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
Segregation: Do not mix this waste with other waste streams.
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[1] The label should include the words "Hazardous Waste" and the full chemical name.
Professional Disposal: Arrange for collection and disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[15]
By adhering to these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with 3-Thiomorpholinone 1,1-dioxide and maintain a safe and productive research environment.
References
National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide. PubChem Compound Database. Retrieved from [Link]
UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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